molecular formula C16H15F2N3NaO5S B586309 Pantoprazole N-Oxide Sodium Salt CAS No. 1279822-90-0

Pantoprazole N-Oxide Sodium Salt

カタログ番号: B586309
CAS番号: 1279822-90-0
分子量: 422.359
InChIキー: KAEHEKMTBYCUCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pantoprazole N-Oxide Sodium Salt, also known as Pantoprazole N-Oxide Sodium Salt, is a useful research compound. Its molecular formula is C16H15F2N3NaO5S and its molecular weight is 422.359. The purity is usually 95%.
BenchChem offers high-quality Pantoprazole N-Oxide Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pantoprazole N-Oxide Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

InChI

InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEHEKMTBYCUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279822-90-0
Record name 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Molecular weight and formula of Pantoprazole N-Oxide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Formation Mechanisms, and Analytical Protocols

Executive Summary

Pantoprazole N-Oxide (specifically the sodium salt form in formulated products) is a critical oxidative degradant and process-related impurity (often designated as Impurity A or B depending on the pharmacopeia) of the proton pump inhibitor Pantoprazole.[1][2] Its presence must be strictly controlled under ICH Q3A/B guidelines due to its potential to alter the efficacy profile of the drug product.

This guide provides a definitive technical analysis of the Pantoprazole N-Oxide Sodium Salt , distinguishing it from its isobaric analogue (Pantoprazole Sulfone) and detailing the specific pathways of its formation and detection.

Part 1: Physicochemical Identity

The "N-Oxide" designation in Pantoprazole refers to the oxidation of the nitrogen atom within the pyridine ring, not the benzimidazole moiety. While the analytical standard is often supplied as the Free Acid , the species present in the final pharmaceutical dosage form (which is alkaline, pH 9–10) is the Sodium Salt .

Molecular Specifications Table
PropertyPantoprazole N-Oxide (Free Acid)Pantoprazole N-Oxide (Sodium Salt)
CAS Number 953787-60-51279822-90-0 (Generic/Salt specific)
Molecular Formula


Molecular Weight 399.37 g/mol 421.35 g/mol
Exact Mass 399.0700421.0519
Appearance Off-white to pale yellow powderWhite to off-white hygroscopic solid
Solubility DMSO, Methanol, dilute AlkaliWater (High), Methanol
pKa (Calculated) ~3.8 (Pyridine N-oxide), ~8.1 (Benzimidazole)N/A (Salt form)
Structural Commentary

The molecule is a zwitterionic candidate in neutral solution but exists as an anion in the sodium salt form.

  • Oxidation Site: The pyridine nitrogen is oxidized to an

    
     functionality.
    
  • Salt Site: The proton on the benzimidazole nitrogen (N-H) is replaced by a sodium ion (

    
    ) in the salt form.
    
  • Isobaric Confusion: It is isobaric (same mass) with Pantoprazole Sulfone (

    
    ), where the sulfinyl group (
    
    
    
    ) is oxidized to a sulfonyl group (
    
    
    ). Distinguishing these two requires chromatographic separation or MS/MS fragmentation analysis.

Part 2: Formation & Mechanistic Insight

The formation of Pantoprazole N-Oxide occurs through electrophilic attack on the pyridine nitrogen. This can happen via two distinct pathways: Process Carryover (during synthesis) or Degradation (during storage).

Mechanism of Oxidation

Unlike the sulfur atom, which is oxidized by nucleophilic attack or radical mechanisms, the pyridine nitrogen is susceptible to direct oxidation by peracids or peroxides.

  • Reagent Sensitivity: The use of oxidizing agents like m-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (

    
    ) favors N-oxide formation if pH and stoichiometry are not controlled.
    
  • In-Situ Degradation: In lyophilized powder formulations, residual moisture and headspace oxygen can facilitate slow N-oxidation over time, accelerated by light (photolytic degradation).

Visualization: Degradation Pathways

The following diagram illustrates the divergent oxidation pathways of Pantoprazole.

Pantoprazole_Degradation Panto Pantoprazole Sodium (Parent Drug) Sulfone Pantoprazole Sulfone (S-Oxidation) Panto->Sulfone Over-oxidation of Sulfur (NaOCl/H2O2 excess) NOxide Pantoprazole N-Oxide (N-Oxidation) Panto->NOxide Oxidation of Pyridine N (Peroxides/Light) Intermediates Synthetic Precursors (Pyridine deriv.) Intermediates->NOxide Carryover from Synthesis

Figure 1: Divergent oxidation pathways. The N-Oxide forms via pyridine oxidation, while the Sulfone forms via sulfur over-oxidation. Both are isobaric impurities.

Part 3: Analytical Characterization Strategy

Detecting Pantoprazole N-Oxide Sodium Salt requires a method capable of resolving it from the parent drug and the isobaric sulfone impurity.

The Isobaric Challenge

Both the N-Oxide and Sulfone have a mass shift of +16 Da relative to Pantoprazole (


).
  • Pantoprazole:

    
    [3]
    
  • N-Oxide & Sulfone:

    
    
    
Recommended Protocol: Reverse-Phase HPLC with MS/MS

Objective: Separate and identify N-Oxide in the presence of Sulfone.

1. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Alkaline pH is crucial for peak shape of the benzimidazole.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient: 10% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3][4][5]

2. Mass Spectrometry (MS/MS) Differentiation: To distinguish the N-Oxide from the Sulfone, analyze the fragmentation patterns:

  • N-Oxide Characteristic Loss: Loss of Oxygen (

    
     Da) or 
    
    
    
    radical is common in N-oxides.
  • Sulfone Characteristic Loss: Loss of

    
     or similar sulfur-oxygen fragments.
    
  • Retention Time: On C18 columns at alkaline pH, the N-Oxide typically elutes before the Sulfone due to higher polarity introduced by the

    
     bond.
    
Visualization: Analytical Workflow

Analytical_Workflow Sample Sample Injection (Pantoprazole Na) LC HPLC Separation (C18, pH 9.0) Sample->LC Peak1 Peak @ RT 1 (Parent) LC->Peak1 Peak2 Peak @ RT 2 (Impurity +16 Da) LC->Peak2 MS MS/MS Fragmentation Peak2->MS Decision Fragment Analysis MS->Decision ResultA ID: Pantoprazole N-Oxide (Loss of O / -16 Da) Decision->ResultA Pattern A ResultB ID: Pantoprazole Sulfone (Stable S=O bond pattern) Decision->ResultB Pattern B

Figure 2: Analytical logic for distinguishing isobaric impurities using LC-MS/MS.

Part 4: Synthesis of Reference Standard

For validation purposes, researchers often need to synthesize the N-Oxide standard.

Protocol: Selective N-Oxidation

  • Starting Material: Dissolve Pantoprazole (Free Acid) in Dichloromethane (DCM).

  • Oxidant: Add m-Chloroperoxybenzoic acid (mCPBA) (1.05 equivalents) at 0°C.

    • Note: Low temperature is critical to prevent sulfur oxidation (sulfone formation).

  • Quenching: Quench with saturated Sodium Thiosulfate solution to remove excess peroxide.

  • Salt Formation: Extract the organic layer, dry, and treat with 1 equivalent of Sodium Hydroxide (NaOH) in methanol.

  • Isolation: Evaporate solvent and recrystallize (typically from Ethanol/Ether) to obtain Pantoprazole N-Oxide Sodium Salt .

References

  • Reddy, G. M., et al. (2007).[6] "Structural identification and characterization of potential impurities of pantoprazole sodium." Journal of Pharmaceutical and Biomedical Analysis. Link

  • United States Pharmacopeia (USP). "Pantoprazole Sodium Monograph: Impurity Tables." Link

  • BenchChem. "Pantoprazole N-oxide synthesis pathway and technical guide." Link

  • Cayman Chemical. "Pantoprazole N-oxide Product Information & Safety Data Sheet." Link

  • International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." Link

Sources

Technical Monograph: Identification and Characterization of Pantoprazole N-Oxide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Impurity Context

In the development of Proton Pump Inhibitors (PPIs) like Pantoprazole, oxidative instability is a critical quality attribute.[1] While the Sulfone (USP Related Compound A) is the primary oxidative degradant formed at the sulfinyl bridge, the N-Oxide represents a distinct oxidation pathway occurring at the pyridine nitrogen.

Correctly identifying "Pantoprazole N-Oxide Sodium Salt" is frequently complicated by ambiguous nomenclature in chemical catalogs and the existence of multiple salt/hydration forms. This guide provides the definitive CAS registry data, synthesis pathways, and self-validating analytical protocols to distinguish this impurity from the active pharmaceutical ingredient (API) and other related compounds.

Identity & Registry: The CAS Matrix

The primary confusion in sourcing and identifying this compound stems from the distinction between the Free Acid/Base form and the Sodium Salt . In regulatory submissions and analytical method validation, precision is non-negotiable.

Definitive Identification Table

Use the following matrix to verify Reference Standards (RS):

Compound FormCAS NumberChemical FormulaMolecular WeightRole
Pantoprazole N-Oxide (Sodium Salt) 1279822-90-0

421.35 g/mol Target Impurity Standard
Pantoprazole N-Oxide (Free Base)953787-60-5

399.37 g/mol Precursor / Metabolite
Pantoprazole Sodium (API)138786-67-1

432.37 g/mol Parent Drug
Pantoprazole Sulfone127780-16-9

399.37 g/mol USP Related Compound A

Critical Note: Do not confuse the N-Oxide (Free Base) with the Sulfone. They are isomers with identical molecular weights (399.37 g/mol ) but distinct fragmentation patterns and retention times.

Chemical Basis & Formation Mechanism

Pantoprazole contains two primary sites susceptible to oxidation:

  • The Sulfinyl Sulfur: Oxidation here yields the Sulfone (Impurity A).

  • The Pyridine Nitrogen: Oxidation here yields the N-Oxide .[2]

The N-Oxide is typically formed via electrophilic attack on the lone pair of the pyridine nitrogen. In the presence of strong oxidizers (e.g., peracids like m-CPBA) or under stress conditions (photolytic degradation), the N-oxide can form alongside the sulfone.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent oxidation pathways.

Pantoprazole_Oxidation Parent Pantoprazole Sodium (API) S_Oxidation S-Oxidation (Sulfinyl -> Sulfonyl) Parent->S_Oxidation Peroxides/Over-oxidation N_Oxidation N-Oxidation (Pyridine N -> N-O) Parent->N_Oxidation m-CPBA / N-Selective Oxidants Sulfone Pantoprazole Sulfone (USP RC A) CAS: 127780-16-9 S_Oxidation->Sulfone NOxide Pantoprazole N-Oxide (Target Impurity) CAS: 953787-60-5 (Base) N_Oxidation->NOxide NOxideSalt Pantoprazole N-Oxide Sodium Salt CAS: 1279822-90-0 NOxide->NOxideSalt + NaOH (Salt Formation)

Figure 1: Divergent oxidation pathways of Pantoprazole yielding Sulfone and N-Oxide impurities.

Synthesis & Isolation Strategy

To generate the N-Oxide Sodium Salt for use as a Reference Standard, a targeted synthesis is required. Direct oxidation of the parent API often yields a mixture favoring the sulfone.

Protocol: Regioselective N-Oxidation

Objective: Synthesize Pantoprazole N-Oxide with minimized sulfone formation.

  • Precursor Preparation: Dissolve Pantoprazole (Free Base) in Dichloromethane (DCM).

  • Oxidant Addition: Cool to -10°C. Add m-Chloroperoxybenzoic acid (m-CPBA) stoichiometrically (1.05 eq).

    • Why: Low temperature favors kinetic control, reducing over-oxidation at the sulfur center.

  • Quenching: Quench with aqueous Sodium Thiosulfate to neutralize excess peroxide.

  • Extraction: Wash with saturated Sodium Bicarbonate (NaHCO3) to remove m-chlorobenzoic acid byproduct.

  • Salt Formation:

    • Dissolve the isolated N-Oxide free base in Ethanol.

    • Add Sodium Hydroxide (NaOH) in equimolar ratio (1:1).

    • Precipitate using Diethyl Ether or lyophilize to obtain Pantoprazole N-Oxide Sodium Salt (CAS 1279822-90-0) .

Analytical Characterization Protocols

Distinguishing the N-Oxide from the Sulfone is the primary analytical challenge due to their isomeric nature.

HPLC Method (Reverse Phase)

Standard USP methods for "Organic Impurities" may not resolve the N-Oxide from the Sulfone without modification.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V).

  • Mobile Phase A: 0.05M Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: High pH is crucial for Pantoprazole stability, but the N-oxide is relatively stable.

    • Note: The N-Oxide is more polar than the Sulfone and typically elutes earlier (lower Relative Retention Time, RRT).

LC-MS/MS Identification (The Self-Validating Step)

Mass spectrometry provides the definitive confirmation.

ParameterPantoprazole Sulfone (Isomer)Pantoprazole N-Oxide (Target)
Precursor Ion [M+H]+ m/z 400.1m/z 400.1
Key Fragment (MS2) m/z 214 (Benzimidazole sulfone fragment)m/z 168/184 (Pyridine N-oxide specific fragments)
Mechanism Sulfone moiety is stable; fragmentation occurs at the bridge.Deoxygenation: Characteristic loss of Oxygen (-16 Da) is often observed in N-oxides under high collision energy.
NMR Spectroscopy (Structural Fingerprint)

Proton NMR (


H-NMR) is the gold standard for distinguishing the position of the oxygen atom.
  • Pantoprazole (Parent): Pyridine protons appear in the aromatic region (approx 8.2 ppm).

  • Pantoprazole N-Oxide: The oxidation of the nitrogen atom causes a distinct deshielding effect on the protons adjacent to the nitrogen (positions 2 and 6 of the pyridine ring).

    • Observation: Look for a downfield shift (approx +0.2 to +0.4 ppm) of the pyridine protons compared to the parent API.

Analytical Decision Tree

Follow this logic flow to confirm identity.

Analytical_Workflow Start Unknown Impurity (RRT ~0.8 - 1.2) MassSpec LC-MS Analysis (ESI+) Start->MassSpec MassCheck Mass = Parent + 16 Da (m/z ~400)? MassSpec->MassCheck MassCheck->Start No (Other Impurity) MS2_Frag MS/MS Fragmentation MassCheck->MS2_Frag Yes Frag_Check Loss of Oxygen (-16)? Pyridine fragments modified? MS2_Frag->Frag_Check NMR_Conf 1H-NMR Confirmation Frag_Check->NMR_Conf Yes (N-Oxide pattern) Result_Sulfone CONFIRMED: Pantoprazole Sulfone Frag_Check->Result_Sulfone No (Sulfone pattern) Result_NOxide CONFIRMED: Pantoprazole N-Oxide NMR_Conf->Result_NOxide Pyridine Shift Observed

Figure 2: Analytical decision matrix for distinguishing oxidative impurities.

References

  • BioOrganics. (2023). Pantoprazole N-Oxide Sodium Salt - CAS 1279822-90-0.[3][4] Retrieved from [Link]

  • Reddy, G. M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[5] (Foundational text for impurity profiling).

Sources

Difference between Pantoprazole Sodium and Pantoprazole N-Oxide Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Differentiation, Mechanism of Formation, and Analytical Control

Executive Summary

In the development and quality control of proton pump inhibitors (PPIs), distinguishing the Active Pharmaceutical Ingredient (API)—Pantoprazole Sodium —from its oxidative degradation products is critical for compliance with ICH Q3A/B guidelines.

Pantoprazole N-Oxide (often designated as Impurity D or VI depending on the pharmacopeia) is the primary oxidative impurity formed during the synthesis or storage of Pantoprazole Sodium. While the API is a potent inhibitor of the H+/K+ ATPase enzyme, the N-oxide variant acts as a pharmacological impurity with significantly attenuated activity and distinct physicochemical properties.

This guide details the structural divergence, formation mechanisms, and the specific HPLC/LC-MS protocols required to resolve these two species.

Structural & Mechanistic Divergence

The fundamental difference between the two compounds lies in the oxidation state of the pyridine nitrogen. This single atomic change alters the molecule's polarity, pKa, and ability to undergo the acid-catalyzed rearrangement necessary for PPI activation.

Chemical Structure Comparison[1][2][3]
FeaturePantoprazole Sodium (API)Pantoprazole N-Oxide (Impurity)
CAS Number 138786-67-1 (Sesquihydrate)953787-60-5
Molecular Formula C16H14F2N3NaO4SC16H15F2N3O5S (Free Acid)
Molecular Weight 405.4 g/mol 399.37 g/mol (Free Acid)
Key Functional Group Pyridine Nitrogen (Free lone pair)Pyridine N-Oxide (Coordinate covalent bond to Oxygen)
Polarity Moderate (Lipophilic precursor)Higher Polarity (Due to N-O dipole)
Pharmacology Pro-drug (Activates in acidic canaliculi)Inactive/Low Activity (Cannot form cyclic sulfenamide)
The Mechanism of Inactivation

Pantoprazole is a pro-drug. To function, it must protonate at the pyridine nitrogen in the acidic environment of the parietal cell, triggering a rearrangement to the active cyclic sulfenamide.

In Pantoprazole N-Oxide , the pyridine nitrogen is already oxidized. It lacks the lone pair required to accept a proton efficiently at physiological pH ranges. Consequently, it cannot undergo the nucleophilic attack on the benzimidazole carbon, rendering it pharmacologically inert.

Visualization: Oxidation & Degradation Pathway

The following diagram illustrates the oxidative stress pathway that converts the API into the N-Oxide impurity.

Pantoprazole_Oxidation API Pantoprazole Sodium (Active API) Intermediate Transition State (Pyridine N-Attack) API->Intermediate Exposure Oxidant Oxidative Stress (H2O2 / Peroxides) Oxidant->Intermediate Impurity Pantoprazole N-Oxide (Impurity D) Intermediate->Impurity N-Oxidation Sulfone Pantoprazole Sulfone (Over-oxidation) Impurity->Sulfone Further Oxidation (S-Oxidation)

Figure 1: Oxidative degradation pathway of Pantoprazole. The N-oxide forms via electrophilic attack on the pyridine nitrogen.

Analytical Strategy: Separation & Identification

Distinguishing Pantoprazole from its N-oxide is challenging due to their structural similarity.[1] However, the N-oxide's increased polarity allows for separation using Reversed-Phase HPLC (RP-HPLC).

Chromatographic Behavior

In a standard C18 RP-HPLC system:

  • Pantoprazole N-Oxide is more polar (due to the N-O bond dipole) and typically elutes earlier (lower Retention Time, RT) than the parent Pantoprazole peak.

  • Pantoprazole Sodium is more lipophilic and elutes later .

Validated HPLC Protocol

This protocol is designed to resolve the N-oxide impurity from the main peak with a resolution factor (


) > 2.0.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Triethylamine (TEA) - Critical for peak shape of basic compounds

  • Orthophosphoric Acid (for pH adjustment)[2]

System Parameters:

ParameterSpecificationRationale
Column C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µmProvides necessary hydrophobic interaction to separate the parent drug from polar impurities.
Mobile Phase A Phosphate Buffer (pH 7.[2][3]0) + 1.0 mL TEANeutral pH prevents acid-induced degradation during the run; TEA reduces tailing.
Mobile Phase B Acetonitrile : Water (90:10)Strong solvent for gradient elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV at 290 nmIsosbestic point region; minimizes baseline drift.
Column Temp 30°CEnsures reproducible retention times.

Gradient Program:

  • 0-5 min: Isocratic 85% A / 15% B (Elutes polar degradants).

  • 5-25 min: Linear Gradient to 40% A / 60% B (Elutes Pantoprazole and hydrophobic sulfones).

  • 25-30 min: Wash and Re-equilibrate.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Preparation (Pantoprazole Na + Impurities) LC RP-HPLC Separation (C18 Column, pH 7.0) Sample->LC Inject 20µL Detect UV Detection (290nm) & Data Acquisition LC->Detect Elution Analysis Data Analysis (RRT Calculation) Detect->Analysis Integrate Peaks Result_Pass Pass: N-Oxide < 0.15% (ICH Q3B Limit) Analysis->Result_Pass Within Limits Result_Fail Fail: N-Oxide > 0.15% (Requires Qualification) Analysis->Result_Fail Exceeds Limits

Figure 2: Analytical workflow for the quantification and qualification of Pantoprazole N-Oxide.

Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress)

To validate the analytical method's ability to detect the N-oxide, you must intentionally generate it.

  • Preparation: Prepare a 1.0 mg/mL solution of Pantoprazole Sodium in Mobile Phase A.

  • Stress Induction: Add 30% Hydrogen Peroxide (

    
    ) to the solution to achieve a final concentration of 3% 
    
    
    
    .
  • Incubation: Store at Room Temperature (25°C) for 4–6 hours. Note: Pantoprazole is sensitive; do not overheat.

  • Quenching: Neutralize the oxidation if necessary (though usually direct injection is acceptable for immediate analysis) or dilute 1:10 with Mobile Phase.

  • Observation: Inject into the HPLC. You should observe a significant decrease in the Pantoprazole peak and the emergence/growth of the N-oxide peak (approx RRT 0.4 - 0.6 depending on exact gradient).

Protocol B: Isolation of N-Oxide (Synthesis for Standards)

If a reference standard is unavailable, the N-oxide can be synthesized via oxidation of the thioether.

  • Reactants: Dissolve Pantoprazole (free base) in dichloromethane (DCM).

  • Oxidant: Add 1.0 equivalent of m-chloroperbenzoic acid (m-CPBA) at 0°C.

  • Workup: Wash with sodium bicarbonate to remove acidic byproducts.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (SiO2, MeOH/DCM gradient).

Regulatory & Toxicology Context (ICH Guidelines)

Under ICH Q3B(R2) (Impurities in New Drug Products), Pantoprazole N-Oxide is classified as a degradation product.

  • Reporting Threshold: 0.1% (or lower depending on daily dose).

  • Identification Threshold: 0.2% (for max daily dose < 2g).

  • Qualification: If the N-oxide exceeds the qualification threshold (usually 0.2% or 2 mg TDI), safety data is required.

Toxicology Note: While Pantoprazole N-Oxide is not typically flagged as a high-potency mutagen (unlike nitrosamines), it is structurally distinct enough that high levels (>0.5%) in a final dosage form usually trigger a requirement for genotoxicity assessment (Ames test) unless existing safety data covers the impurity.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3B(R2) on Impurities in New Drug Products.[4][5][6] European Medicines Agency.[7][4][5] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15008962, Pantoprazole Sodium. PubChem.[8][7] Available at: [Link]

  • Sivakumar, T., et al. "Development and validation of a stability-indicating HPLC method for the determination of pantoprazole in pharmaceutical dosage forms." Acta Chromatographica, 2007.

Sources

Mechanistic Characterization and Stability Profiling of Pantoprazole N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of N-Oxidation in Pantoprazole Stability Studies.

Technical Guide for Pharmaceutical Development

Executive Summary

This guide provides a rigorous technical analysis of the N-oxidation pathway in Pantoprazole, a critical degradation mechanism affecting drug product stability and impurity profiling.[1] Unlike the primary sulfone degradation pathway, N-oxidation involves the specific electrophilic attack on the pyridine nitrogen, yielding Pantoprazole N-Oxide (Impurity VI/B). This document details the chemical mechanism, differentiating it from sulfoxide oxidation, and establishes a self-validating LC-MS/MS workflow for its identification and quantification.

Chemical Mechanism of N-Oxidation

The stability of Pantoprazole (a substituted benzimidazole sulfoxide) is governed by the electronic susceptibility of two primary nucleophilic centers: the sulfinyl sulfur and the pyridine nitrogen .

The N-Oxidation Pathway

N-oxidation occurs at the nitrogen atom of the dimethoxypyridine ring. While the sulfoxide group (


) is the most reactive site for oxidation (leading to the Sulfone), the pyridine nitrogen possesses a lone pair capable of nucleophilic attack on oxidants (e.g., peroxides, peracids), particularly under neutral to weakly alkaline conditions where the nitrogen is unprotonated.

Mechanism Steps:

  • Nucleophilic Activation: The pyridine nitrogen lone pair acts as a nucleophile.

  • Electrophilic Attack: The nitrogen attacks the electrophilic oxygen of the oxidizing agent (e.g., the terminal oxygen of a peroxyacid or Hydrogen Peroxide).

  • Heterolytic Cleavage: The O-O bond of the oxidant cleaves, transferring an oxygen atom to the nitrogen.

  • Stabilization: The resulting N-oxide is stabilized by resonance within the pyridine ring, despite the formal charge separation (

    
    ).
    
Selectivity: N-Oxide vs. Sulfone
  • Sulfone Formation (Major Pathway): The sulfur atom in the sulfoxide bridge is a "soft" nucleophile and is highly susceptible to oxidation, forming Pantoprazole Sulfone (

    
    ). This is typically the dominant degradation product under standard oxidative stress (
    
    
    
    ).
  • N-Oxide Formation (Minor/Specific Pathway): The pyridine nitrogen is a "harder" nucleophile. N-oxidation competes with sulfone formation but is often favored by specific oxidants (e.g., m-CPBA) or photolytic stress. In forced degradation with

    
    , N-oxide appears as a secondary impurity, often eluting earlier than the parent drug in Reverse Phase (RP) chromatography due to the high polarity of the 
    
    
    
    bond.
Visualization of Degradation Pathways

The following diagram maps the divergent oxidation pathways of Pantoprazole.

Pantoprazole_Degradation Parent Pantoprazole (Parent Drug) Sulfide Pantoprazole Sulfide (Reduced Form) Parent->Sulfide Acidic Reduction (-O) Sulfone Pantoprazole Sulfone (Major Oxidative Degradant) Parent->Sulfone S-Oxidation (+O, +16 Da) Primary Path NOxide Pantoprazole N-Oxide (Pyridine Oxidation) Parent->NOxide N-Oxidation (+O, +16 Da) Pyridine N attack NOxideSulfone N-Oxide Sulfone (Dual Oxidation) Sulfone->NOxideSulfone Further Oxidation NOxide->NOxideSulfone Further Oxidation

Caption: Divergent oxidative degradation pathways of Pantoprazole leading to Sulfone and N-Oxide impurities.

Experimental Protocols

To validate the formation of N-oxide and distinguish it from the isobaric Sulfone (both +16 Da), the following specific stress testing and analytical protocols are recommended.

Oxidative Forced Degradation Protocol

This protocol is designed to generate sufficient quantities of N-oxide for method validation.

  • Preparation: Prepare a 1.0 mg/mL stock solution of Pantoprazole Sodium in Methanol.

  • Stress Condition (Oxidation):

    • Transfer 5.0 mL of stock solution to a volumetric flask.

    • Add 1.0 mL of 3% Hydrogen Peroxide (

      
      ) .
      
    • Note: For higher N-oxide yield, use m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane if synthesizing a reference standard, as

      
       favors the sulfone.
      
  • Incubation: Store at Room Temperature (20-25°C) for 4–24 hours.

  • Quenching: Quench the reaction with 10% Sodium Sulfite solution to neutralize excess oxidant.

  • Dilution: Dilute to volume with Mobile Phase to achieve a final concentration of 100 µg/mL.

LC-MS/MS Analytical Strategy

Differentiation of N-oxide and Sulfone requires Mass Spectrometry due to their identical molecular weight (


).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Rationale: Neutral pH is preferred to maintain the stability of the acid-labile Pantoprazole.

Mass Spectrometry Parameters (ESI+):

  • Differentiation Logic:

    • Sulfone (m/z ~399): Characterized by the loss of a sulfonyl group or

      
       (-64 Da) or homolytic cleavage of the C-S bond.
      
    • N-Oxide (m/z ~399): Characterized by the loss of Oxygen (-16 Da) or specific pyridine ring fragments retaining the sulfur bridge.

Analytical Decision Tree

The following workflow ensures accurate identification of the N-oxide impurity.

LCMS_Workflow Sample Degraded Sample (LC-MS Injection) PeakDetect Peak Detection (m/z 400 [M+H]+) Sample->PeakDetect RT_Check Retention Time (RT) Comparison PeakDetect->RT_Check MS2 MS/MS Fragmentation (Precursor m/z 400) RT_Check->MS2 Peak 1 (Early Eluting) vs Peak 2 (Late) SulfoneID ID: Pantoprazole Sulfone (Loss of SO2 / -64 Da) MS2->SulfoneID Fragment m/z 336 NOxideID ID: Pantoprazole N-Oxide (Loss of Oxygen / -16 Da) MS2->NOxideID Fragment m/z 384 or Pyridine ions

Caption: LC-MS/MS Decision Tree for differentiating isobaric oxidative impurities.

Data Presentation & Analysis

Comparative Impurity Profile

The following table summarizes the physicochemical distinctions between the parent drug and its oxidative degradants.

ParameterPantoprazole (Parent)Pantoprazole SulfonePantoprazole N-Oxide
Structure Modification NoneSulfoxide

Sulfone (

)
Pyridine N

N-Oxide (

)
Molecular Weight 383.4 Da399.4 Da (+16)399.4 Da (+16)
Retention (RP-HPLC) IntermediateEarly Eluting (More Polar)*Early Eluting (Polar)
Key MS/MS Fragment m/z 200 (Benzimidazole)m/z 335 (Loss of

)
m/z 383 (Loss of O)
Formation Condition N/AStrong Oxidation (

)
Oxidation / Photolysis

*Note: Relative Retention Times (RRT) vary by column and pH. Typically, Sulfone and N-oxide elute before the parent in Reverse Phase due to increased polarity, while the Sulfide (reduced) elutes later.

Causality & Control
  • Causality: N-oxide formation is often trace-level in standard storage but spikes during photostability testing (ICH Q1B) or if the API synthesis involved pyridine N-oxide intermediates that were incompletely reduced.

  • Mitigation:

    • Protect formulation from light (amber glass/blister packs).

    • Control peroxide levels in excipients (e.g., Povidone, PEG).

    • Maintain alkaline micro-environment in the formulation (Pantoprazole is acid-labile).

References

  • BenchChem. Application of Pantoprazole N-oxide in Forced Degradation Studies. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Pantoprazole Sulfide N-Oxide | C16H15F2N3O4S. Retrieved from

  • Acta Scientific Pharmaceutical Sciences. MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved from

  • Journal of Chromatographic Science. Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Retrieved from

  • ResearchGate. Summary of key LC/MS n data of pantoprazole and its metabolites. Retrieved from

Sources

Pantoprazole N-Oxide Sodium Salt toxicity and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity and Safety of Pantoprazole N-Oxide

Authored by: Gemini, Senior Application Scientist

Abstract

Pantoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, functions by irreversibly inhibiting the gastric H+/K+-ATPase. The synthesis and degradation of pantoprazole, however, can yield various impurities, among which Pantoprazole N-Oxide is of significant regulatory and safety interest. Classified as a potential genotoxic impurity due to its N-oxide functional group, this compound necessitates rigorous control and characterization. This technical guide provides a comprehensive overview of Pantoprazole N-Oxide, moving beyond a simple data sheet to offer an in-depth analysis for researchers, toxicologists, and drug development professionals. We will explore the rationale behind its classification, the analytical workflows for its detection, the toxicological assessments required for its qualification, and the overarching regulatory framework that governs its acceptable limits in the final drug product.

Introduction: The Significance of Pantoprazole N-Oxide as a Process Impurity

Pantoprazole's therapeutic action is derived from its ability to suppress gastric acid secretion, providing relief for millions of patients worldwide.[1] The integrity of any active pharmaceutical ingredient (API), however, is contingent on its purity. During the synthesis of pantoprazole sodium, a key step involves the oxidation of a sulfide precursor to the active sulfoxide.[2] This critical step, if not precisely controlled, can lead to the formation of undesired byproducts, including the over-oxidized sulfone derivative and Pantoprazole N-Oxide.[2]

Pantoprazole N-Oxide is recognized as a key impurity and degradation product.[3][4][5] Its importance is magnified by the presence of a structural alert—the N-oxide moiety on the pyridine ring—which suggests a potential for genotoxicity.[6] According to international regulatory guidelines, such as ICH M7, impurities with genotoxic potential must be controlled to much lower levels than non-mutagenic impurities, often at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[7] This places a significant burden on manufacturers to not only detect and quantify this impurity but also to understand and mitigate its potential toxicological risk.

This guide will therefore focus on the methodologies and logical frameworks essential for the comprehensive safety assessment of Pantoprazole N-Oxide.

Synthesis and Characterization for Reference Standardization

To accurately quantify and conduct toxicological studies on an impurity, a pure reference standard is indispensable. The synthesis of Pantoprazole N-Oxide is a multi-step process undertaken to create this standard, enabling the development of validated analytical methods and providing material for safety assessment.[4]

A common synthetic route involves the initial N-oxidation of the pyridine precursor, 2-chloromethyl-3,4-dimethoxypyridine, followed by condensation with the benzimidazole thiol, and a final, carefully controlled oxidation of the resulting sulfide to the sulfoxide.[4][6]

A 2-Chloromethyl-3,4- dimethoxypyridine HCl B Pyridine N-Oxide Intermediate A->B Oxidation (e.g., m-CPBA) D Thioether N-Oxide B->D Condensation C 5-(Difluoromethoxy)-2-mercapto -1H-benzimidazole C->D E Pantoprazole N-Oxide D->E Selective Oxidation (Sulfide to Sulfoxide)

Fig. 1: Simplified Synthetic Pathway for Pantoprazole N-Oxide.

The rationale for this multi-step synthesis, rather than direct oxidation of pantoprazole, is to achieve greater control over the reaction and avoid the formation of a complex mixture of oxidized products, ensuring a high-purity reference standard.

Analytical Methodologies: Detection and Quantification

The control of Pantoprazole N-Oxide relies on robust, stability-indicating analytical methods capable of separating it from the parent API and other related substances. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or diode-array detection (DAD) is the predominant technique.[3][8]

Key Principles of the Analytical Method

The causality behind the method's design is to exploit the physicochemical differences between pantoprazole and its impurities. A C18 column is typically used to separate the compounds based on their hydrophobicity.[8] A gradient elution, often involving a buffered aqueous phase and an organic modifier like acetonitrile or methanol, is employed to resolve closely eluting peaks and ensure all impurities, including the more polar N-oxide, are separated from the main pantoprazole peak.[9]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a generalized workflow for the quantification of Pantoprazole N-Oxide. It is a self-validating system because it includes system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.01 M ammonium acetate buffer and adjust the pH to 4.5 with orthophosphoric acid. Filter and degas.[9]

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Rationale: A buffered mobile phase is critical for maintaining a consistent ionization state of the analytes, leading to reproducible retention times.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C18 (or equivalent), 5 µm, 150 x 4.6 mm.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at 290 nm.[8]

    • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of the Pantoprazole N-Oxide reference standard (e.g., 100 µg/mL) in a suitable solvent like methanol and dilute to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.[3]

    • Sample Solution: Accurately weigh and dissolve the pantoprazole API or crushed tablets in the mobile phase to achieve a known concentration (e.g., 1 mg/mL).

  • System Suitability Test (SST):

    • Inject the standard solution multiple times (n=5).

    • Calculate the relative standard deviation (RSD) of the peak area and retention time (typically <2.0%). Check theoretical plates and tailing factor against established limits.

    • Rationale: SST confirms that the analytical system is precise and suitable for the intended analysis on a given day.

  • Analysis and Quantification:

    • Inject the blank (mobile phase), standard solution, and sample solution.

    • Identify the Pantoprazole N-Oxide peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the concentration of Pantoprazole N-Oxide in the sample using the peak area response from the external standard calibration.

cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase (Aqueous Buffer & Organic) D System Suitability Test (SST) - Inject Standard (n=5) - Verify RSD, Tailing, Plates A->D B Prepare Standard Solution (Pantoprazole N-Oxide Ref. Std.) B->D C Prepare Sample Solution (Pantoprazole API / Drug Product) E Inject Blank, Standard, and Sample Solutions C->E D->E If SST Passes F Identify Peak by Retention Time (RT) E->F G Quantify Impurity using Peak Area Response F->G

Fig. 2: Workflow for HPLC-based Analysis of Pantoprazole N-Oxide.

Toxicological Assessment

Direct and extensive public toxicological data for isolated Pantoprazole N-Oxide is limited. Therefore, its safety assessment is primarily driven by its classification as a potential genotoxic impurity (PGI) and is guided by the principles of the ICH M7 guideline.

Genotoxicity Assessment

The primary toxicological concern for Pantoprazole N-Oxide is genotoxicity. The N-oxide functional group is a well-known structural alert for mutagenicity.

  • In Silico Assessment: The first step in evaluating a PGI is computational toxicology. (Q)SAR (Quantitative Structure-Activity Relationship) models are used to predict the mutagenic potential based on the chemical structure. Pantoprazole N-Oxide would likely be flagged by models that identify aromatic N-oxides as a class of concern.

  • In Vitro Testing: If the impurity cannot be controlled at or below the TTC, or if in silico models are inconclusive, in vitro testing is required. The standard assay is the bacterial reverse mutation assay, or Ames test.

Experimental Protocol: Ames Test (OECD 471)

The Ames test is a cornerstone of genotoxicity testing. It evaluates the ability of a chemical to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).

    • Rationale: Different strains detect different types of mutations (e.g., frameshift vs. base-pair substitutions), providing a comprehensive screen.

  • Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate.

    • Rationale: Many chemicals (pro-mutagens) only become mutagenic after being metabolized by liver enzymes. The S9 mix simulates this in vivo condition.

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate concentration range of Pantoprazole N-Oxide to test. The highest concentration should show some cytotoxicity but not kill all the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • To a test tube, add the test chemical (Pantoprazole N-Oxide at various concentrations), the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar and briefly vortex.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Rationale: The minimal media only allows bacteria that have mutated (reverted) to grow, as they can now synthesize an essential amino acid (histidine or tryptophan) that the original tester strains cannot.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (negative control) count.

cluster_prep Assay Setup cluster_exp Experiment cluster_analysis Analysis A Select Bacterial Strains (e.g., TA98, TA100) D Combine Bacteria, Test Article, & Top Agar in two sets A->D B Prepare Test Article (Pantoprazole N-Oxide) at various concentrations B->D C Prepare Controls (Negative & Positive) C->D E1 Set 1: Add S9 Mix (Metabolic Activation) D->E1 E2 Set 2: Add Buffer (No Activation) D->E2 F Pour onto Minimal Glucose Agar Plates E1->F E2->F G Incubate at 37°C for 48-72 hours F->G H Count Revertant Colonies G->H I Compare to Negative Control H->I J Dose-dependent increase & ≥ 2x background? I->J K1 Positive Result: Mutagenic Potential J->K1 Yes K2 Negative Result: Not Mutagenic in this assay J->K2 No

Fig. 3: General Workflow for the Ames Bacterial Reverse Mutation Assay.
General Toxicity Profile (Inferred from Parent Compound)

While awaiting specific data on the N-oxide, the extensive toxicological profile of the parent drug, pantoprazole sodium, provides a crucial frame of reference for the overall safety of the drug product. Key findings from nonclinical studies on pantoprazole are summarized below.

Table 1: Summary of Nonclinical Toxicology for Pantoprazole Sodium

Toxicology Endpoint Key Findings in Animal Models (Primarily Rodents) References
Acute Toxicity Oral LD50 values in rats were >798 mg/kg. Signs of acute toxicity included hypoactivity, ataxia, and tremor.[10][11]
Carcinogenicity Long-term (24-month) studies showed dose-related increases in gastrointestinal tumors (neuroendocrine cell tumors, papillomas, carcinomas) and liver tumors (adenomas, carcinomas) in rats. Female mice showed increased liver tumors. These findings are considered a class effect for proton pump inhibitors related to prolonged hypergastrinemia.[12][13][14]
Genotoxicity Pantoprazole was positive in some in vitro assays (human lymphocyte chromosomal aberration, one mouse micronucleus test, CHO/HGPRT forward mutation assay) but a 26-week p53+/- transgenic mouse carcinogenicity study was not positive.[14][15]
Reproductive & Developmental Toxicity No effects on fertility or evidence of teratogenicity in rats and rabbits. A pre- and post-natal study in rats noted changes in bone morphology at maternally toxic doses.[14][15][16]

Regulatory Framework and Risk Assessment

The management of Pantoprazole N-Oxide is dictated by the ICH M7 guideline, which provides a framework for classifying and controlling mutagenic impurities.

A Impurity Identified: Pantoprazole N-Oxide B Structural Alert for Mutagenicity Present? A->B C Class 5: No structural alert. Treat as normal impurity. B->C No E Class 3: Alert of unknown significance. B->E Yes (Aromatic N-Oxide) D Class 1 or 2: Known or suspected mutagen. Control at or below TTC. F Perform Ames Test E->F G Positive Result: Treat as Class 1/2. Control at or below TTC. F->G Positive H Negative Result: Treat as Class 5. Control as normal impurity. F->H Negative

Fig. 4: ICH M7 Decision Tree for Mutagenic Impurity Control.

Given its structure, Pantoprazole N-Oxide falls into Class 3, requiring biological assessment. If an Ames test were to be positive, it would be reclassified as a Class 2 impurity and stringent controls would be required to limit patient exposure to less than 1.5 µ g/day . This necessitates highly sensitive analytical methods and robust process controls to minimize its formation during manufacturing.

Conclusion for the Drug Development Professional

The safety and toxicity profile of Pantoprazole N-Oxide is not defined by a traditional dataset of LD50 values or chronic toxicity studies. Instead, its risk profile is dominated by its classification as a potential genotoxic impurity. For the researcher and drug developer, this shifts the focus from classical toxicology to a strategy of control and mitigation.

The core directives are clear:

  • Process Control: The synthesis of pantoprazole must be optimized to minimize the formation of the N-oxide impurity.

  • Analytical Vigilance: Highly sensitive, validated, stability-indicating methods must be in place to accurately quantify the impurity in every batch of API and drug product.

  • Regulatory Compliance: A thorough understanding of the ICH M7 guideline is essential to justify the control strategy. If the impurity cannot be reliably controlled below the TTC, a negative Ames test is paramount to de-risk the compound and treat it as a standard, non-mutagenic impurity.

Ultimately, ensuring the safety of pantoprazole drug products requires a holistic approach that integrates process chemistry, analytical science, and regulatory toxicology to manage the potential risks associated with the Pantoprazole N-Oxide impurity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Pantoprazole N-oxide. Retrieved from Benchchem website.[3]

  • Pfizer. (n.d.). Highlights of Prescribing Information - PROTONIX. Retrieved from Pfizer website.[16]

  • U.S. Food and Drug Administration. (2006, May 15). Pharmacology Review(s) - accessdata.fda.gov. Retrieved from fda.gov.[12]

  • U.S. National Library of Medicine. (n.d.). PANTOPRAZOLE SODIUM - DailyMed. Retrieved from dailymed.nlm.nih.gov.[13]

  • Office of Environmental Health Hazard Assessment. (n.d.). Pantoprazole and its salts. Retrieved from oehha.ca.gov.[17]

  • (2019, March 20). PrNRA-PANTOPRAZOLE.[18]

  • Benchchem. (n.d.). Pantoprazole N-oxide synthesis pathway from pantoprazole. Retrieved from Benchchem website.[4]

  • U.S. Food and Drug Administration. (2024, February 9). APPLICATION NUMBER: - 217512Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from fda.gov.[15]

  • U.S. Food and Drug Administration. (n.d.). The acute toxicity of pantoprazole by the oral and intravenous route was - accessdata.fda.gov. Retrieved from fda.gov.[10]

  • ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals. Retrieved from ResearchGate.[9]

  • Pfizer Medical - US. (n.d.). PROTONIX® (pantoprazole sodium) Nonclinical Toxicology. Retrieved from pfizermedicalinformation.com.[14]

  • Pfizer Medical - US. (n.d.). PROTONIX® (pantoprazole sodium) Clinical Pharmacology. Retrieved from pfizermedicalinformation.com.[19]

  • Radhofer-Welte, S. (1999). Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. Drugs of Today, 35(10), 765-771.[20]

  • (n.d.). Synthesis of pantoprazole sodium.[21]

  • Radhofer-Welte, S. (1999). Pharmacokinetics and metabolism of the proton pump inhibitor pantoprazole in man. Drugs Today (Barc), 35(10), 765-72.[22]

  • National Center for Biotechnology Information. (2025, July 6). Pantoprazole - StatPearls. Retrieved from NCBI Bookshelf.[1]

  • Google Patents. (n.d.). CN111100115A - Method for preparing pantoprazole nitrogen oxide. Retrieved from patents.google.com.[6]

  • Google Patents. (n.d.). CN110487918B - Method for analyzing genotoxic impurities in pantoprazole sodium and initial raw material thereof. Retrieved from patents.google.com.[7]

  • Cayman Chemical. (2025, August 14). Safety Data Sheet - Pantoprazole. Retrieved from caymanchem.com.

  • MedChemExpress. (2025, January 2). Pantoprazole sodium-SDS. Retrieved from medchemexpress.com.[23]

  • Fisher Scientific. (2016, March 1). SAFETY DATA SHEET - Pantoprazole sodium salt hydrate. Retrieved from fishersci.com.[24]

  • ClinPGx. (n.d.). Pantoprazole Pathway, Pharmacokinetics. Retrieved from clinpgx.org.[25]

  • ResearchGate. (2020, October 25). (PDF) Teratogenic Effects of Pantoprazole on the Pregnant Rats and Their Fetuses during Gestation. Retrieved from ResearchGate.[26]

  • National Center for Biotechnology Information. (n.d.). Pantoprazole Sodium. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov.[27]

  • Semantic Scholar. (n.d.). Process Improvement on the Synthesis of Pantoprazole Sodium. Retrieved from semanticscholar.org.[28]

  • Medline. (n.d.). SAFETY DATA SHEET. Retrieved from medline.com.[29]

  • Spectrum Pharmacy Products. (2019, August 9). SAFETY DATA SHEET - Pantoprazole Sodium, USP. Retrieved from spectrumrx.com.[30]

  • AKJournals. (2020, February 19). HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. Retrieved from akjournals.com.[8]

  • ACS Publications. (2017, September 6). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate. ACS Omega.[2]

  • PubMed. (2020, October 15). Dose and time-dependent toxicological impact of pantoprazole on vascular endothelium and renal tissue. Retrieved from pubmed.ncbi.nlm.nih.gov.[31]

  • Der Pharma Chemica. (n.d.). Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Retrieved from derpharmachemica.com.[32]

  • Ovid. (n.d.). Structural identification and characterization of potential impurities of pantoprazole sodium1. Retrieved from ovid.com.[33]

  • Santa Cruz Biotechnology. (n.d.). Pantoprazole Sodium. Retrieved from scbt.com.[34]

  • PubMed. (2011, August 4). Toxicology and toxicokinetics of oral pantoprazole in neonatal and juvenile dogs. Retrieved from pubmed.ncbi.nlm.nih.gov.[35]

  • Pfizer. (2006, November 1). Safety Data Sheet. Retrieved from pfizer.com.[11]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pantoprazole sodium hydrate. Retrieved from carlroth.com.[36]

  • U.S. Food and Drug Administration. (n.d.). 20988 Protonix Pharmacology Review. Retrieved from fda.gov.[37]

  • Pfizer. (2007, January 4). Material Safety Data Sheet - Pantoprazole Tablets. Retrieved from pfizer.com.[38]

  • U.S. Food and Drug Administration. (2022, March 15). protonix - This label may not be the latest approved by FDA. Retrieved from fda.gov.[39]

  • MedchemExpress.com. (n.d.). Pantoprazole N-oxide. Retrieved from medchemexpress.com.[5]

Sources

Methodological & Application

Technical Guide: Preparation and Handling of Pantoprazole N-Oxide Sodium Salt Reference Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the high-stakes environment of pharmaceutical quality control, the accurate quantification of Pantoprazole N-Oxide (Pharmacopeial status: USP Related Compound A / EP Impurity A) is critical. As a primary oxidative degradation product of Pantoprazole, its presence indicates compromised stability or manufacturing stress.

This guide provides a robust, field-proven protocol for preparing Pantoprazole N-Oxide Sodium Salt reference standard solutions. Unlike simple dissolution, this process requires strict adherence to pH control and light protection due to the inherent instability of the benzimidazole moiety in acidic environments and the photosensitivity of the N-oxide group.

Chemical Profile: Pantoprazole N-Oxide Sodium Salt
PropertyDetail
Common Name Pantoprazole N-Oxide (Sodium Salt)
Pharmacopeial Designation USP Related Compound A; EP Impurity A
CAS Number 1279822-90-0 (Sodium Salt); 953787-60-5 (Free Acid)
Molecular Formula C₁₆H₁₄F₂N₃NaO₅S
Molecular Weight ~421.35 g/mol (Sodium Salt)
Solubility Profile Soluble in Methanol, Water (pH > 7), and alkaline buffers.[1][2][]

Critical Handling Parameters (The "Why" Behind the Protocol)

Before uncapping the vial, you must understand the three enemies of this standard. Failure to mitigate these will lead to OOS (Out of Specification) results.

A. pH-Dependent Stability (The Benzimidazole Trap)

Pantoprazole and its derivatives are acid-labile . In acidic media (pH < 5), the benzimidazole ring undergoes rearrangement, rapidly degrading the standard.

  • Operational Rule: Never use pure water or acidic diluents for the initial dissolution. Always use an alkalizing agent (NaOH or TEA) or a solvent mixture with a pH > 8.0.

B. Photolytic Degradation

The N-oxide functionality is susceptible to photolysis. Exposure to standard laboratory fluorescent lighting for even 30 minutes can induce measurable degradation.

  • Operational Rule: Use low-actinic (amber) glassware for all steps. If amber volumetric flasks are unavailable, wrap clear flasks in aluminum foil immediately.

C. Hygroscopicity & Weighing Accuracy

The sodium salt form is hygroscopic. It absorbs atmospheric moisture, which alters the effective mass of the standard.

  • Operational Rule: Equilibrate the vial to room temperature before opening to prevent condensation. Use a specific water content correction factor (from CoA) or perform TGA/KF immediately before weighing if the standard has been stored after opening.

Reagents and Equipment

  • Reference Standard: Pantoprazole N-Oxide Sodium Salt (Primary or Secondary Standard with valid CoA).

  • Diluent (Alkaline): 0.02 N Sodium Hydroxide (NaOH) OR a mixture of Acetonitrile:Water:Triethylamine (Adjusted to pH 9.0).

    • Recommendation: Use 0.02 N NaOH for initial dissolution to ensure salt stability.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Glassware: Class A Amber Volumetric Flasks (10 mL, 50 mL, 100 mL).

  • Filtration: 0.45 µm PTFE or Nylon syringe filters (Do not use PVDF if not validated for adsorption).

Step-by-Step Preparation Protocol

Phase 1: Preparation of Diluent Systems
  • Diluent A (Dissolution Medium): 0.02 N NaOH.

    • Preparation: Dissolve 0.8 g NaOH pellets in 1 L of degassed water.

  • Diluent B (Mobile Phase Compatible): 50:50 Acetonitrile : 0.02 N NaOH.

Phase 2: Stock Standard Solution Preparation (Target: 0.1 mg/mL)
  • Equilibration: Remove the Reference Standard vial from the refrigerator (2-8°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator.

  • Weighing: Accurately weigh 10.0 mg of Pantoprazole N-Oxide Sodium Salt into a 100 mL amber volumetric flask .

    • Note: Record the weight to 0.01 mg precision.

  • Initial Dissolution: Add 5 mL of Acetonitrile to the flask. Swirl gently to wet the solid.

  • Activation: Add 20 mL of Diluent A (0.02 N NaOH) .

  • Sonication: Sonicate for 5 minutes. Ensure the bath temperature does not exceed 25°C (use ice packs if necessary).

    • Check: Solution must be clear and colorless.

  • Dilution: Dilute to volume with Diluent A . Mix well by inverting 10 times.

    • Label: "Stock Std - Pantoprazole N-Oxide - 100 µg/mL".

Phase 3: Working Standard Solution (Target: 5 µg/mL or as per method)
  • Transfer: Pipette 5.0 mL of the Stock Solution into a 100 mL amber volumetric flask .

  • Dilution: Dilute to volume with Diluent B (50:50 ACN:NaOH) .

    • Why change diluent? This matches the mobile phase organic ratio closer than pure aqueous base, preventing peak distortion during injection.

  • Filtration: Filter a portion through a 0.45 µm PTFE filter into an amber HPLC vial. Discard the first 2 mL of filtrate to saturate the filter membrane.

Workflow Visualization (DOT Diagram)

G cluster_warnings Critical Control Points Start Start: Ref Standard Vial (Store at 2-8°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Weigh Weigh 10.0 mg into 100mL Amber Flask Equilibrate->Weigh Solvent_Add Add 5mL ACN (Wetting) + 20mL 0.02N NaOH (Stabilizer) Weigh->Solvent_Add Sonicate Sonicate 5 mins (Temp < 25°C) Solvent_Add->Sonicate Dilute_Stock Dilute to Vol with 0.02N NaOH (Stock: 100 µg/mL) Sonicate->Dilute_Stock Aliquot Pipette 5.0 mL into 100mL Amber Flask Dilute_Stock->Aliquot Dilute_Working Dilute with 50:50 ACN:NaOH (Working: 5 µg/mL) Aliquot->Dilute_Working Filter Filter (0.45µm PTFE) into Amber Vial Dilute_Working->Filter HPLC HPLC/UPLC Injection Filter->HPLC

Caption: Step-by-step workflow for the preparation of stable Pantoprazole N-Oxide Sodium Salt reference solution, highlighting critical stabilization steps.

Calculation of Potency

To ensure the standard concentration is accurate, apply the following correction formula using data from the Certificate of Analysis (CoA):


Note: If the CoA potency is already reported on an "As-is" basis (accounting for water and solvents), omit the water content correction factor.

System Suitability & Troubleshooting

Acceptance Criteria (Typical USP/EP)
  • Resolution (Rs): NLT 10.0 between Pantoprazole N-Oxide (Impurity A) and Pantoprazole Sodium peaks. N-Oxide typically elutes before the main peak.

  • Tailing Factor: NMT 1.5.

Troubleshooting Table
IssueProbable CauseCorrective Action
Recovery < 95% Degradation due to acidic pH.Ensure 0.02 N NaOH is fresh. Verify pH of final solution is > 8.0.
Extra Peaks Photolytic degradation.Was the solution exposed to light? Re-prepare in amber glassware.
Drifting Retention Time Mobile phase pH instability.Pantoprazole is sensitive to mobile phase pH. Ensure buffer is buffered correctly (e.g., Phosphate pH 7.0).
Precipitation Salt insolubility in high organic.Ensure the Diluent B contains enough water/buffer (at least 40-50%).

References

  • United States Pharmacopeia (USP). Pantoprazole Sodium Monograph: Organic Impurities. USP-NF.[][4]

  • European Pharmacopoeia (Ph.[][5][6] Eur.). Pantoprazole Sodium Sesquihydrate: Impurity A.[]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23656392, Pantoprazole N-oxide.

  • BenchChem. Comparative Stability Analysis: Pantoprazole N-oxide vs. Pantoprazole Sulfone.

  • ChemicalBook. Pantoprazole N-Oxide Sodium Salt Properties and Suppliers.

Sources

Solubility of Pantoprazole N-Oxide Sodium Salt in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Solubility of Pantoprazole N-Oxide Sodium Salt in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Pantoprazole N-Oxide is a primary metabolite and a known process-related impurity of Pantoprazole, a widely prescribed proton pump inhibitor.[1][2] The sodium salt form, Pantoprazole N-Oxide Sodium Salt, is of significant interest in pharmaceutical development for its potential use as a reference standard and in the characterization of drug stability profiles. Understanding its solubility in various organic solvents is paramount for developing robust analytical methods (e.g., HPLC, UPLC), designing effective purification strategies, and conducting forced degradation studies. This application note provides a comprehensive guide to the solubility of Pantoprazole N-Oxide Sodium Salt, synthesizing theoretical principles with practical, field-proven experimental protocols for its determination.

Introduction: The Significance of Solubility Profiling

In pharmaceutical sciences, solubility is a critical physicochemical parameter that influences a drug's entire lifecycle, from discovery to formulation.[3] For a compound like Pantoprazole N-Oxide Sodium Salt, a thorough understanding of its solubility characteristics in organic solvents is essential for several reasons:

  • Analytical Method Development: The choice of diluent for preparing standard and sample solutions in chromatographic analysis is dictated by solubility. Poor solubility can lead to inaccurate quantification and method variability.

  • Purification and Crystallization: The selection of appropriate anti-solvents and crystallization media depends on precise solubility data to ensure high yield and purity of the isolated compound.

  • Formulation Studies: While the final dosage form is often aqueous-based, organic solvents are frequently used in intermediate processing steps. Knowledge of solubility helps prevent precipitation and ensures process efficiency.

This guide provides both the foundational knowledge and the practical steps required for researchers to accurately assess and utilize the solubility data of Pantoprazole N-Oxide Sodium Salt.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] Pantoprazole N-Oxide Sodium Salt (C₁₆H₁₄F₂N₃NaO₅S) is a complex molecule whose solubility is influenced by several structural features.[4]

  • Polarity: The presence of the N-oxide, sulfinyl, and benzimidazole groups, coupled with its ionic sodium salt nature, renders the molecule highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents (e.g., DMSO, DMF, alcohols) compared to nonpolar solvents (e.g., hexane, toluene).

  • Hydrogen Bonding: The molecule has potential hydrogen bond donors (N-H) and numerous acceptors (S=O, N-O, O-CH₃), allowing for strong interactions with protic solvents like methanol and ethanol.

  • Ionic Nature: As a sodium salt, the compound can dissociate in sufficiently polar solvents. This ionic character significantly enhances its solubility in polar media compared to its free-acid/base counterpart.

The interplay of these factors dictates the solubility profile. For instance, while highly polar, the large organic scaffold may limit solubility in water, making polar aprotic solvents like DMSO and DMF particularly effective.

Reported Solubility Data

Quantitative solubility data for Pantoprazole N-Oxide Sodium Salt is not extensively documented in publicly available literature. However, data for the parent N-oxide compound provides a valuable baseline.

SolventSolvent TypeReported Solubility (Pantoprazole N-Oxide)Source
Dimethyl sulfoxide (DMSO)Polar Aprotic14 mg/mL[1]
Dimethylformamide (DMF)Polar Aprotic14 mg/mL[1]
MethanolPolar ProticSlightly soluble[1][5]
EthanolPolar ProticSlightly soluble[1]
ChloroformNonpolarSlightly soluble (with heating)[1]

Note: The data above is for Pantoprazole N-Oxide. The corresponding sodium salt is expected to have a different but related solubility profile, generally exhibiting higher solubility in polar protic solvents.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This section details a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of Pantoprazole N-Oxide Sodium Salt. This method is considered the gold standard for its accuracy and reliability.[6][7]

Rationale for Method Selection

The shake-flask method involves agitating an excess of the solid compound in the solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved states.[6] This contrasts with kinetic solubility assays, which measure the precipitation of a compound from a DMSO stock solution and are better suited for high-throughput screening.[8][9] For the definitive characterization required in later-stage development, the thermodynamic approach is superior.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the complete experimental workflow.

G Workflow for Thermodynamic Solubility Determination prep 1. Preparation - Weigh excess solute - Add solvent equil 2. Equilibration - Agitate at constant T (e.g., 24-48h) prep->equil Incubate sep 3. Phase Separation - Centrifuge or - Filter (0.22 µm PTFE) equil->sep Isolate Saturated Solution quant 4. Quantification - Dilute supernatant - Analyze via HPLC/UV-Vis sep->quant Prepare for Analysis calc 5. Calculation - Determine concentration - Report as mg/mL quant->calc Use Calibration Curve

Caption: A step-by-step workflow for the shake-flask method.

Materials and Equipment
  • Solute: Pantoprazole N-Oxide Sodium Salt (high purity reference standard)

  • Solvents: HPLC-grade organic solvents of interest (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF, Ethyl Acetate)

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker or rotator with temperature control

    • Microcentrifuge

    • Calibrated pipettes

    • HPLC system with UV detector or a UV-Vis spectrophotometer

    • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

Step-by-Step Procedure
  • Preparation of Slurries:

    • Accurately weigh approximately 10-20 mg of Pantoprazole N-Oxide Sodium Salt directly into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibration.

    • Carefully add 1.0 mL of the selected organic solvent to the vial.

    • Securely cap the vial. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

    • Causality Check: Agitation ensures continuous interaction between the solute and solvent, while a constant temperature is critical as solubility is temperature-dependent.

    • Allow the slurries to equilibrate for at least 24 hours. For crystalline compounds, 48 hours is recommended to ensure stable equilibrium is reached and to rule out any potential phase transitions to a more stable, less soluble form.[7]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Self-Validation Step: This step is crucial. The goal is to isolate the clear, saturated supernatant without disturbing the solid pellet. Alternatively, for less dense solids, draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter. This removes any fine particulates that could falsely elevate the measured concentration.

  • Quantification:

    • Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a pre-filled volumetric flask or vial containing a suitable diluent. The diluent should be a solvent in which the compound is freely soluble to prevent precipitation upon dilution (often the mobile phase for HPLC).

    • Perform a serial dilution to bring the concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted samples using a validated HPLC or UV-Vis method. A typical UV maximum for pantoprazole-related compounds is around 290 nm.[1][10]

  • Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated supernatant by applying the dilution factor.

    • The final solubility is reported in mg/mL or molarity.

Visualizing Solute-Solvent Interactions

The solubility behavior can be understood by visualizing the molecular interactions at play.

G cluster_protic Polar Protic Solvents (e.g., Methanol) cluster_aprotic Polar Aprotic Solvents (e.g., DMSO) cluster_nonpolar Nonpolar Solvents (e.g., Hexane) solute Pantoprazole N-Oxide Na+ h_bond Hydrogen Bonding (N-H, S=O, N-O) solute->h_bond Strong Interaction ion_dipole_p Ion-Dipole (Na+ --- O-H) solute->ion_dipole_p Strong Interaction dipole_dipole Dipole-Dipole (S=O --- S=O) solute->dipole_dipole Moderate Interaction ion_dipole_a Ion-Dipole (Na+ --- O=S) solute->ion_dipole_a Strong Interaction vdw van der Waals (Weak) solute->vdw Very Weak Interaction (Low Solubility)

Caption: Dominant intermolecular forces driving solubility.

Conclusion

The solubility of Pantoprazole N-Oxide Sodium Salt in organic solvents is a critical parameter for pharmaceutical scientists. Due to its polar and ionic nature, it is expected to be most soluble in polar solvents like DMSO, DMF, and to a lesser extent, polar protic solvents like methanol and ethanol. This application note provides the theoretical framework for understanding its behavior and a detailed, robust shake-flask protocol for its experimental determination. By following this guide, researchers can generate accurate and reliable solubility data essential for advancing their analytical and developmental objectives.

References

  • Title: Pantoprazole Sodium – Arasto Source: Arasto Pharmaceutical Chemicals Inc. URL: [Link]

  • Title: Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design Source: Scholars Middle East Publishers URL: [Link]

  • Title: Pantoprazole Sodium Source: ResearchGate (citing Analytical Profiles of Drug Substances and Excipients) URL: [Link]

  • Title: Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

  • Title: Development And In-Vitro Evaluation of Pantoprazole Sodium cocrystals Source: International Journal of Pharmaceutical and Biological Science Archive URL: [Link]

  • Title: Solubility studies of Pantoprazole Sodium for different solvents Source: ResearchGate URL: [Link]

  • Title: ADME Solubility Assay Source: BioDuro URL: [Link]

  • Title: Predicting drug solubility in organic solvents mixtures Source: Chemical Engineering Science, Elsevier URL: [Link]

  • Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Title: Development and assessment of pantoprazole sodium fast-dissolving tablets Source: JOURNAL OF PHARMA INSIGHTS AND RESEARCH URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: American Pharmaceutical Review URL: [Link]

  • Title: Pantoprazole N-Oxide Sodium Salt Source: CRO Splendid Lab Pvt. Ltd. URL: [Link]

  • Title: Pantoprazole N-Oxide Source: Allmpus URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Peak Overlapping of Pantoprazole and its N-Oxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Pantoprazole and its N-Oxide impurity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to resolve these specific analytical hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: Why do Pantoprazole and its N-Oxide impurity frequently co-elute in reversed-phase HPLC?

Pantoprazole and its N-Oxide impurity exhibit a high degree of structural similarity. The N-Oxide is formed by the oxidation of the pyridine nitrogen atom in the Pantoprazole molecule.[1][2][3] This subtle change results in very similar physicochemical properties, such as polarity and hydrophobicity, leading to near-identical retention times under many standard reversed-phase chromatography conditions. Their comparable pKa values also mean that their ionization state, a key driver of retention in RP-HPLC, changes similarly with mobile phase pH, making separation challenging.

Q2: What are the primary risks associated with the co-elution of the Pantoprazole API and its N-Oxide impurity?

The co-elution of an active pharmaceutical ingredient (API) and its impurity poses significant risks to data integrity and patient safety. Key concerns include:

  • Inaccurate Quantification: If the impurity peak is hidden under the main API peak, the area of the API will be overestimated, leading to an incorrect assay value. Conversely, the impurity level will be underestimated, potentially falling below the limit of quantification (LOQ) even when present at unacceptable levels.[4]

  • Regulatory Non-Compliance: Regulatory bodies like the ICH require that analytical methods used for stability testing and quality control be "stability-indicating." This means the method must be able to separate the API from its degradation products and impurities to ensure accurate measurement of both.[5][6] A method with co-eluting peaks fails this critical requirement.

  • Compromised Safety and Efficacy: The N-Oxide is a known degradation product and process impurity.[7][8][9] Failure to accurately quantify it means that a drug product could be released with impurity levels that exceed safety thresholds, potentially impacting its safety and efficacy profile.

Q3: I suspect peak overlapping is occurring in my chromatogram. What is the first diagnostic step I should take?

The most immediate and accessible diagnostic tool is Peak Purity Analysis using a Photodiode Array (PDA) or Diode Array (DAD) detector.[4][10] A PDA detector acquires full UV-Vis spectra at multiple points across the chromatographic peak.[10] Software algorithms then compare these spectra. If the peak represents a single, pure compound, all spectra should be identical. Spectral differences across the peak (e.g., at the upslope vs. the downslope) strongly indicate the presence of a co-eluting impurity.[4][11]

However, it is crucial to remember that a "pure" result from a PDA analysis is not definitive proof of purity.[4] If the impurity has a very similar spectrum to the API or is present at a very low concentration, PDA analysis may not detect it. Therefore, while it's an excellent first step, further method optimization and orthogonal techniques like LC-MS may be required for confirmation.[12][13]

Troubleshooting Guide: From Co-elution to Resolution

This section provides in-depth, cause-and-effect solutions to common separation challenges.

Q: My PDA analysis suggests impurity. How can I use the mobile phase to resolve the Pantoprazole and N-Oxide peaks?

The mobile phase is your most powerful tool for manipulating selectivity in reversed-phase HPLC. Here’s how to approach it systematically.

1. Adjusting Mobile Phase pH: This is the most critical parameter for ionizable compounds like Pantoprazole.

  • The Science: The retention of Pantoprazole and its N-Oxide is highly dependent on their ionization state. By adjusting the mobile phase pH, you can alter the charge on one or both molecules, which significantly impacts their interaction with the hydrophobic C18 stationary phase. Even a small difference in their pKa values can be exploited to achieve separation.

  • Practical Steps:

    • Experiment with different pH values for the aqueous buffer component of your mobile phase. A good starting point is to test pH values around the pKa of the compounds.

    • For Pantoprazole, which is known to degrade in acidic conditions, exploring a pH range from neutral to slightly alkaline (e.g., pH 6.0 to 8.0) is often effective.[14][15] A study by Pandey et al. (2012) successfully used a phosphate buffer at pH 7.0 to achieve resolution.[15]

    • Ensure your column is stable at the chosen pH. Standard silica-based C18 columns are typically limited to a pH range of 2.0-8.0.

2. Modifying the Organic Solvent: The choice and ratio of the organic modifier affect selectivity.

  • The Science: While acetonitrile and methanol are the most common organic solvents, they interact differently with analytes and the stationary phase. Acetonitrile is generally a stronger solvent (leading to shorter retention times) and can offer different selectivity due to its dipole-dipole interactions. Methanol, being a protic solvent, can engage in hydrogen bonding, which may provide an alternative separation mechanism.

  • Practical Steps:

    • If you are using acetonitrile, try substituting it with methanol, or vice-versa.

    • Experiment with ternary mixtures (e.g., water/acetonitrile/methanol) to fine-tune selectivity.

    • Adjust the gradient slope. A shallower gradient provides more time for the closely eluting peaks to separate. A linear gradient program is often a good starting point for impurity analysis.[9]

Q: Mobile phase optimization isn't enough. Can changing the HPLC column improve my separation?

Absolutely. The stationary phase provides the primary surface for analyte interaction, and changing it can introduce new separation mechanisms.

  • The Science: Not all C18 columns are the same. Differences in silica purity, particle size, pore size, carbon load, and end-capping can lead to significant variations in selectivity. Beyond C18, alternative stationary phases can offer unique interactions.

  • Recommended Column Chemistries:

    • High-Density C18: These are the most commonly used and a good starting point, offering high hydrophobicity.[16]

    • Phenyl-Hexyl: Phenyl columns introduce π-π interactions, which can be highly effective for separating aromatic compounds like Pantoprazole and its N-Oxide. If your molecules have accessible aromatic rings, this alternative selectivity mechanism can be the key to resolution. A recent study developed a rapid UPLC method using a Biphenyl column for this very purpose.[5]

    • C8 (Octyl Silane): C8 columns are less hydrophobic than C18.[16] This can be useful if your analytes are too strongly retained on a C18, and it may offer different selectivity.

Stationary Phase Primary Interaction Mechanism Best Suited For...
C18 (Octadecyl) HydrophobicGeneral-purpose separation of moderately polar compounds. Most common starting point.[16]
C8 (Octyl) Hydrophobic (less than C18)Analytes with high retention on C18; may offer different selectivity.[16]
Phenyl Hydrophobic & π-π interactionsAromatic compounds, offering an alternative selectivity to C18/C8.[5]
Q: How can I definitively confirm the identity of the impurity peak as Pantoprazole N-Oxide?

While PDA provides strong clues, the gold standard for peak identification is Liquid Chromatography-Mass Spectrometry (LC-MS) .[12]

  • The Science: A mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z). Since Pantoprazole and Pantoprazole N-Oxide have different molecular formulas (C₁₆H₁₅F₂N₃O₄S vs. C₁₆H₁₅F₂N₃O₅S), they have distinct molecular weights (~383.37 g/mol vs. ~399.37 g/mol ).[1][2] LC-MS can easily distinguish between them, even if they are not chromatographically separated.

  • Practical Application:

    • Develop an LC method using a volatile mobile phase buffer (e.g., ammonium acetate or ammonium formate) to ensure compatibility with the MS detector.[17][18]

    • Analyze the sample using an LC-MS system.

    • Extract the ion chromatograms for the exact mass of Pantoprazole and Pantoprazole N-Oxide. This will confirm the presence and retention time of each compound, providing unequivocal proof of co-elution if both appear at the same time. Several studies have used LC-MS/MS to characterize Pantoprazole impurities, including the N-oxide.[6][19]

Visualized Workflows & Protocols

Troubleshooting Logic for Peak Overlapping

This diagram outlines a systematic approach to resolving co-elution issues, starting from the initial observation to the final confirmation.

TroubleshootingWorkflow cluster_mp Mobile Phase Tactics cluster_sp Stationary Phase Options Start Peak Overlapping Observed Purity Step 1: Assess Peak Purity (PDA/DAD Analysis) Start->Purity MobilePhase Step 2: Optimize Mobile Phase Purity->MobilePhase Impurity Detected Resolved Resolution Achieved MobilePhase->Resolved Success! AdjustpH Adjust pH ChangeSolvent Change Organic Solvent/Ratio ModifyGradient Modify Gradient StationaryPhase Step 3: Change Stationary Phase StationaryPhase->Resolved Success! C18 Try Different C18 Phenyl Switch to Phenyl C8 Switch to C8 Confirmation Step 4: Confirm Identity (LC-MS) Confirmation->Resolved AdjustpH->StationaryPhase Resolution Inadequate ChangeSolvent->StationaryPhase Resolution Inadequate ModifyGradient->StationaryPhase Resolution Inadequate C18->Confirmation Resolution Still Inadequate Phenyl->Confirmation C8->Confirmation

Caption: A systematic workflow for troubleshooting peak overlapping issues.

Protocol 1: Recommended RP-HPLC Method for Pantoprazole and N-Oxide

This protocol provides a robust starting point for method development, based on validated methods reported in the literature.[9][15][17][20]

Objective: To achieve baseline separation between Pantoprazole and its N-Oxide impurity.

1. Chromatographic Conditions:

Parameter Recommended Condition Rationale
HPLC System Gradient-capable HPLC with PDA/DAD DetectorGradient elution is essential for separating complex mixtures of API and impurities.[9]
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe most widely used and successful stationary phase for this application.[15][16]
Mobile Phase A 0.01 M Phosphate Buffer, pH adjusted to 7.0pH is a critical parameter for selectivity. pH 7.0 has been shown to be effective.[15]
Mobile Phase B AcetonitrileA common, effective organic modifier.[15]
Gradient Program 0-10 min: 30% B, 10-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 30% BA shallow gradient is key to resolving closely eluting peaks. This is a starting point and should be optimized.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Detection 290 nmA commonly used wavelength for detecting both Pantoprazole and its impurities.[9][15]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity needs.

2. Solution Preparation:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent to ensure peak shape integrity.

  • Standard Solution: Prepare a solution containing both Pantoprazole and Pantoprazole N-Oxide reference standards at a known concentration (e.g., 5 µg/mL) in the diluent.

  • Sample Solution: Prepare the sample to be tested at an appropriate concentration in the diluent.

3. System Suitability:

  • Inject the standard solution.

  • The resolution between the Pantoprazole and N-Oxide peaks should be ≥ 2.0.

  • The tailing factor for the Pantoprazole peak should be ≤ 2.0.

4. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks based on the retention times obtained from the standard solution.

References
  • Vertex AI Search. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Benchchem.
  • Benchchem.
  • Pandey, S., Pandey, P., Mishra, D., & Singh, U. K. (2012).
  • Benchchem. Application Notes and Protocols for the Analysis of Pantoprazole N-oxide.
  • Element Lab Solutions. Peak Purity Analysis.
  • Pharmaguideline Forum. (2021, February 3). Peak purity in hplc.
  • Analytics-Shop. Verifying peak purity in HPLC.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of Pantoprazole N-oxide.
  • Andersson, K., & Josefson, M. (2004).
  • Malesu, V., et al. (2010). High-performance liquid chromatographic determination of pantoprazole and its main impurities in pharmaceuticals. PubMed, 93(4), 1479-84.
  • Journal of Chromatographic Science. (2025, May 21). Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Oxford Academic.
  • Acta Chromatographica. (2020).
  • Rasayan Journal of Chemistry.
  • Journal of AOAC INTERNATIONAL. (2025, December 13). Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities. Oxford Academic.
  • Yang, W., Xu, M., & Peixi, Z. (2016). Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS.
  • Google Patents. (CN110487918B).
  • Benchchem. Application Note: Quantification of Pantoprazole N-oxide in Bulk Drug Substance.
  • ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals.
  • Merck. USP method - Pantoprazole Sodium using Purospher STAR columns.
  • PubChem - NIH. Pantoprazole N-oxide | C16H15F2N3O5S | CID 23656392.
  • Cayman Chemical. Pantoprazole N-oxide (CAS Number: 953787-60-5).
  • MedchemExpress.com. Pantoprazole N-oxide.
  • Veeprho. Pantoprazole N-Oxide Impurity | CAS 953787-60-5.
  • Ovid. Structural identification and characterization of potential impurities of pantoprazole sodium.
  • Benchchem. Application Note: Column Selection for HPLC Analysis of Pantoprazole N-oxide.
  • ResearchGate. (2025, August 8). (PDF)
  • ResearchGate. (2025, December 23). (PDF)
  • SciSpace. (2020, March 9).
  • Scribd. HPLC Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals.
  • AIP Publishing. (2025, February 10).
  • PMC.

Sources

Technical Support Center: Enhancing the Stability of Pantoprazole N-Oxide Sodium Salt in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pantoprazole N-Oxide Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific molecule. As a known impurity and degradation product of Pantoprazole, understanding and ensuring the stability of Pantoprazole N-Oxide Sodium Salt in solution is critical for accurate analytical method development, reference standard integrity, and formulation studies.[1][2][3]

This document provides in-depth technical guidance in a question-and-answer format to address common challenges encountered during experimental work. The advice herein is grounded in established principles of pharmaceutical chemistry and backed by available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Pantoprazole N-Oxide Sodium Salt in solution?

The stability of Pantoprazole N-Oxide Sodium Salt in an aqueous environment is principally influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] As a substituted benzimidazole, similar to its parent compound, its stability is highly pH-dependent.[4][5]

  • pH: The stability of proton pump inhibitors like Pantoprazole generally increases in alkaline conditions.[4][5] While specific data for the N-oxide is limited, it is reasonable to extrapolate that extreme pH levels, particularly acidic conditions, will likely catalyze degradation.[2][6]

  • Light: Pantoprazole N-Oxide is a known photolytic degradation product of Pantoprazole, suggesting that the molecule itself is susceptible to degradation upon exposure to UV and visible light.[1][2][7] Therefore, protection from light is crucial.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[8] To maintain stability, solutions should be stored at refrigerated or frozen temperatures.

  • Oxidizing Agents: The N-oxide is formed under oxidative stress from Pantoprazole.[1][2][3] This indicates that the molecule may be susceptible to further oxidation or other reactions in the presence of strong oxidizing agents.

Q2: What is the optimal pH range for maintaining the stability of Pantoprazole N-Oxide Sodium Salt in an aqueous solution?

While specific degradation kinetics for Pantoprazole N-Oxide across a wide pH range are not extensively documented in publicly available literature, we can infer the optimal conditions from the behavior of its parent compound, Pantoprazole. Pantoprazole is most stable in alkaline conditions, with a reconstituted solution for injection typically having a pH between 9.0 and 10.5.[4] It degrades rapidly in acidic environments.[2][5] Therefore, to enhance the stability of Pantoprazole N-Oxide Sodium Salt in solution, maintaining a pH in the alkaline range (pH 8-10) is strongly recommended.

Q3: My solution of Pantoprazole N-Oxide Sodium Salt is showing unexpected degradation. What are the likely causes and how can I troubleshoot this?

Unexpected degradation can arise from several sources. A systematic approach to troubleshooting is essential.

Troubleshooting Guide: Unexpected Degradation

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate pH 1. Measure the pH of your solution. 2. Adjust the pH to the 8-10 range using a suitable buffer (e.g., phosphate or borate buffer).Proton-pump inhibitors and their derivatives are known to be acid-labile.[5] Maintaining an alkaline pH minimizes acid-catalyzed hydrolysis.
Exposure to Light 1. Prepare and store the solution in amber or light-protectant containers. 2. Minimize exposure to ambient light during handling.Photolytic degradation is a known pathway for the formation and potential further degradation of Pantoprazole N-Oxide.[1][2][7]
Incompatible Solvent 1. If using co-solvents, ensure they are of high purity and free of peroxides (e.g., in aged ethers or THF). 2. Consider using a simpler solvent system like purified water with a buffer.Impurities in solvents can act as catalysts for degradation.
Oxidative Stress 1. Degas the solvent and purge the container with an inert gas (e.g., nitrogen or argon) before and after preparing the solution. 2. Consider adding an antioxidant to the formulation.The sulfoxide group in the molecule can be susceptible to oxidation.[1][3]
Inadequate Storage Temperature 1. Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. 2. Avoid repeated freeze-thaw cycles.Lower temperatures slow down the rate of chemical reactions, thereby reducing degradation.[9]

In-depth Technical Guides

Guide 1: Preparing a Stabilized Stock Solution of Pantoprazole N-Oxide Sodium Salt

This protocol outlines the steps for preparing a stock solution with enhanced stability for use as an analytical reference standard.

Experimental Protocol: Stabilized Stock Solution Preparation

  • Solvent Preparation:

    • Use high-purity (e.g., HPLC or LC-MS grade) water.

    • Prepare a 10 mM phosphate buffer and adjust the pH to 9.0 with sodium hydroxide.

    • Degas the buffered solvent by sonicating for 15-20 minutes or by bubbling with an inert gas like nitrogen for 10-15 minutes.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of Pantoprazole N-Oxide Sodium Salt in a tared, amber volumetric flask.

    • Add a small amount of the degassed, buffered solvent to dissolve the solid. Gentle swirling or brief sonication can be used to aid dissolution.

  • Final Preparation and Storage:

    • Once dissolved, bring the solution to the final volume with the degassed, buffered solvent.

    • Cap the flask and mix thoroughly.

    • If not for immediate use, aliquot the solution into smaller amber vials, purge the headspace with nitrogen, and seal tightly.

    • Store the aliquots at -20°C or below.

Guide 2: Implementing a Stability-Indicating HPLC Method

To accurately assess the stability of your Pantoprazole N-Oxide solution, a validated stability-indicating analytical method is crucial. This method must be able to separate the intact Pantoprazole N-Oxide from its potential degradation products.[10]

Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation prep Prepare Stabilized Solution stress Apply Stress Conditions (e.g., Acid, Base, Light, Heat) prep->stress hplc Inject into HPLC System stress->hplc Take Time-Point Samples detect Monitor at 290 nm hplc->detect quant Quantify Peak Areas detect->quant calc Calculate % Degradation quant->calc conclusion Determine Stability Profile calc->conclusion Assess Stability

Caption: Workflow for assessing the stability of Pantoprazole N-Oxide.

Recommended HPLC Parameters

Parameter Recommended Conditions Rationale
Column C18, 4 µm, 3.9 x 150 mm (or equivalent)[1]Provides good retention and resolution for this class of compounds.
Mobile Phase Acetonitrile and 10 mM KH₂PO₄ buffer (pH 7.4) in a 25:75 (v/v) ratio[1]A common mobile phase for separating Pantoprazole and its impurities. The pH can be adjusted to optimize separation.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength 290 nm[1]A suitable wavelength for detecting Pantoprazole and its N-oxide derivative.
Column Temperature Ambient or controlled at 30°CMaintaining a constant temperature ensures reproducible retention times.
Guide 3: The Role of Excipients in Stabilization

For longer-term stability, especially in formulated products, the use of excipients can be beneficial.

Potential Stabilizing Excipients

Excipient Class Example Mechanism of Action
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acidInhibit oxidative degradation by scavenging free radicals.[11]
Chelating Agents Edetate disodium (EDTA)Complex with trace metal ions that can catalyze oxidative degradation.
Buffering Agents Phosphate, Borate, or Citrate buffersMaintain the pH of the solution within the optimal stability range.[6]
Bulking Agents Mannitol, Glycine[12]Can provide a stabilizing matrix, particularly in lyophilized formulations.

Degradation Pathway Overview

While the specific degradation products of Pantoprazole N-Oxide are not well-documented, we can hypothesize potential pathways based on its structure and the behavior of related compounds.

G cluster_degradation Potential Degradation Products Panto_N_Oxide Pantoprazole N-Oxide Deoxygenation Deoxygenation Product (Pantoprazole) Panto_N_Oxide->Deoxygenation Reduction / Photolysis Ring_Cleavage Ring Cleavage Products Panto_N_Oxide->Ring_Cleavage Acid/Base Hydrolysis Further_Oxidation Further Oxidized Species Panto_N_Oxide->Further_Oxidation Oxidative Stress

Caption: Hypothesized degradation pathways for Pantoprazole N-Oxide.

Conclusion

Improving the stability of Pantoprazole N-Oxide Sodium Salt in solution requires a multi-faceted approach focused on controlling pH, protecting from light, maintaining low temperatures, and minimizing exposure to oxygen. While there is a gap in the literature regarding the intrinsic stability of this specific molecule, the principles outlined in this guide, derived from the behavior of its parent compound and general chemical knowledge of N-oxides, provide a robust framework for researchers to enhance the reliability and accuracy of their experimental work.

References

  • AKJournals. HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation. Available from: [Link]

  • Google Patents. Pantoprazole Compositions and Methods.
  • ResearchGate. Kinetics of pantoprazole degradation in (a) tested dissolution media and dosing liquids. Available from: [Link]

  • PubMed. Excipients as stabilizers. Available from: [Link]

  • ResearchGate. (PDF) HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. Available from: [Link]

  • PlumX. A novel Ag/gC 3 N 4 /ZnO/Fe 3 O 4 nanohybrid superparamagnetic photocatalyst for efficient degradation of emerging pharmaceutical contaminant (Pantoprazole) from aqueous sources. Available from: [Link]

  • Scholars Middle East Publishers. Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design. Available from: [Link]

  • AKJournals. HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation in: Acta Chromatographica Volume 32 Issue 4 (2020). Available from: [Link]

  • Medscape. Stability of Pantoprazole in an Extemporaneously Compounded Oral Liquid. Available from: [Link]

  • American Pharmaceutical Review. Stabilizer Excipients. Available from: [Link]

  • PMC. Stability of Pantoprazole Sodium in Glass Vials, Polyvinyl Chloride Minibags, and Polypropylene Syringes. Available from: [Link]

  • SpringerLink. Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Available from: [Link]

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Available from: [Link]

  • SpringerLink. Kinetics of acid degradation of proton pump inhibitors in the presence of a thiol. Available from: [Link]

  • IPSF. PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. Available from: [Link]

  • SciELO. A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. Available from: [Link]

  • ResearchGate. Degradation of pantoprazole at different pH.. Available from: [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Available from: [Link]

  • Google Patents. Process for preparing n-oxides.
  • Science of Synthesis. Product Class 3: Amine N-Oxides. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]

  • Google Patents. Method for preparing pantoprazole nitrogen oxide.
  • PubMed. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole. Available from: [Link]

  • ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Available from: [Link]

  • ResearchGate. Common synthetic strategies for the synthesis of N‐oxide materials. A).... Available from: [Link]

  • PMC. The Effects of Proton Pump Inhibitors (Pantoprazole) on Pentylenetetrazole-Induced Epileptic Seizures in Rats and Neurotoxicity in the SH-SY5Y Human Neuroblastoma Cell Line. Available from: [Link]

  • MDPI. The Effect of pH and Buffer on Oligonucleotide Affinity for Iron Oxide Nanoparticles. Available from: [Link]

  • Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Available from: [Link]

Sources

Technical Support Center: Pantoprazole N-Oxide Retention Stability

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PAN-NOX-RT-001 Topic: Troubleshooting Retention Time (RT) Shifts for Pantoprazole N-Oxide Status: Active Guide Expert: Senior Application Scientist, Separation Sciences[1]

Diagnostic Decision Tree

Before altering your method, use this logic flow to isolate the root cause of the retention shift. This diagram distinguishes between systemic issues (hardware) and thermodynamic issues (chemistry).

TroubleshootingFlow Start Start: Retention Time Shift Observed CheckT0 Check t0 (Dead Time Marker) Did it also shift? Start->CheckT0 SystemIssue System/Hardware Issue (Pump flow, Leak, Check Valve) CheckT0->SystemIssue Yes (t0 shifted) ChemIssue Chemical/Thermodynamic Issue CheckT0->ChemIssue No (t0 stable) CheckPattern Is the shift Gradual (Drift) or Sudden (Jump)? ChemIssue->CheckPattern Drift Gradual Drift CheckPattern->Drift Drift Jump Sudden Jump CheckPattern->Jump Jump Equilibration Column Equilibration or Temperature Drift Drift->Equilibration ColumnAge Column Aging (Loss of Endcapping) Drift->ColumnAge MobilePhase Mobile Phase Prep Error or pH Change Jump->MobilePhase

Caption: Diagnostic logic to differentiate between hardware failures and chemical instability.

The "Why": Physicochemical Context

To troubleshoot effectively, you must understand the molecule. Pantoprazole N-Oxide (often referred to as Impurity VI or a specific oxidative degradant) differs significantly from the parent API.[1]

  • Polarity Inversion: The N-oxide moiety (

    
    ) on the pyridine ring significantly increases polarity compared to the parent Pantoprazole. In Reverse Phase (RP) chromatography, the N-Oxide typically elutes earlier  than Pantoprazole.[1]
    
  • pKa Sensitivity: Pantoprazole has two pKa values (~3.9 for the pyridine nitrogen and ~8.2 for the benzimidazole). N-oxidation neutralizes the basicity of the pyridine ring. Consequently, the N-Oxide does not protonate at the same pH as the parent.

  • Silanol Interaction: The oxygen atom of the N-oxide is a strong hydrogen bond acceptor. If your column's end-capping is insufficient, or if the mobile phase pH is too low (suppressing silanol ionization), the N-Oxide will "drag" on the stationary phase, causing tailing and variable retention.

Comparative Data: Pantoprazole vs. N-Oxide[1][2][3]
ParameterPantoprazole (Parent)Pantoprazole N-OxideImpact on HPLC
Elution Order (RP) Late Eluting (Reference)Early Eluting (RRT < 1.[1]0)N-Oxide is more sensitive to "aqueous" phase changes.[1]
pKa (Pyridine N) ~3.92 (Basic)Neutral/Weakly BasicN-Oxide retention is less affected by pH < 4.0 than Parent.[1]
H-Bonding ModerateHigh (N-O dipole)N-Oxide requires high ionic strength or end-capped columns.[1]
UV Max ~290 nm~290 nmSimilar detection; resolution is the main challenge.

Troubleshooting Q&A

Direct solutions for specific experimental failures.

Q1: The retention time of Pantoprazole N-Oxide drifts 0.1–0.2 minutes with every injection, but the Parent peak is stable. Why?

Diagnosis: Column "De-wetting" or Equilibration Hysteresis. Because the N-Oxide is an early eluter (more polar), it is highly sensitive to the initial conditions of your gradient. If your re-equilibration time between runs is too short, the column does not fully return to the initial aqueous/organic ratio.

  • The Fix: Calculate the column volume (

    
    ). Ensure your post-run equilibration is at least 10 column volumes .
    
  • Alternative: If using an ion-pairing reagent, the N-Oxide may be slowly saturating the column sites.[1] Increase the equilibration time significantly.

Q2: I observe a sudden "jump" in retention time for the N-Oxide, while the Pantoprazole peak remains constant.

Diagnosis: pH Shift in the Aqueous Buffer. Pantoprazole (parent) and its N-Oxide have different pKa profiles.[1] If your buffer pH shifts by even 0.1 units (common with Phosphate buffers near pH 7.0), the ionization state of the parent may change while the N-Oxide remains neutral, or vice versa. This alters the selectivity (


), changing the relative spacing between peaks.
  • The Fix: Measure the pH of the aqueous portion only before adding organic solvent. Organic modifiers shift the apparent pH (

    
    ). Always buffer the aqueous phase to the exact method specified value (e.g., pH 7.0 ± 0.05) before mixing.
    
Q3: The N-Oxide peak is tailing severely ( ) and shifting later.

Diagnosis: Secondary Silanol Interactions. The N-oxide oxygen is interacting with residual silanols on the silica surface. This is a sign of column aging (loss of end-capping) or insufficient buffer strength.[1]

  • The Fix:

    • Quick Fix: Increase buffer concentration (e.g., from 10mM to 25mM) to suppress silanol activity.

    • Long Term: Switch to a column with "hybrid" technology or high-coverage end-capping (e.g., Waters XBridge or Phenomenex Gemini) which are resistant to this interaction [1].[1]

Q4: My N-Oxide peak splits into two.

Diagnosis: Solvent Mismatch or Atropisomerism.

  • Solvent Mismatch: If your sample is dissolved in 100% Acetonitrile but your initial gradient is 90% Water, the strong solvent carries the polar N-Oxide through the column faster than the equilibrium allows, causing band broadening or splitting.

  • Atropisomerism: While rare for this specific impurity at room temperature, hindered rotation can theoretically cause splitting at low temperatures.

  • The Fix: Dissolve the sample in the initial mobile phase (e.g., 90:10 Water:ACN). This focuses the peak at the head of the column.

Standardized Protocols

Protocol A: Robust Phosphate Buffer Preparation (pH 7.0)

Critical for stabilizing Benzimidazole separations.[1]

Objective: Create a buffer that resists pH drift due to temperature or CO2 absorption.

  • Weigh: Dissolve 1.74 g of Dipotassium Hydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water.
    
  • Adjust: Using a calibrated pH meter, adjust the pH to 7.00 ± 0.05 using dilute Phosphoric Acid (

    
    ).
    
    • Note: Do not use Ammonia or NaOH to adjust unless specified; they change the ionic strength differently.

  • Filter: Filter through a 0.45 µm Nylon membrane.

  • Shelf Life: Discard after 48 hours. Bacterial growth in phosphate buffers at pH 7 is rapid and will cause "ghost peaks" and RT shifts.

Protocol B: Gradient Optimization for N-Oxide Resolution

If the N-Oxide co-elutes with the Sulfone (Impurity A), use this gradient modification.

  • Column: C18, 150 x 4.6 mm, 5 µm (e.g., USP L1).

  • Flow: 1.0 mL/min.[2][3]

  • Temp: 30°C (Control is vital; N-Oxide retention is temp-sensitive).

Time (min)% Solution A (Buffer pH 7.0)% Solution B (Acetonitrile)Action
0.09010Hold for 2 min to retain N-Oxide
15.05050Shallow gradient for resolution
25.02080Elute Parent & late impurities
26.09010Re-equilibration
35.09010End (Crucial for Q1)

References

  • United States Pharmacopeia (USP). Pantoprazole Sodium: Organic Impurities.[4][5] USP-NF.[1][6] (Standard chromatographic method for Pantoprazole impurities).[5][6][7][8] [1]

  • PubChem. Pantoprazole N-Oxide (Compound Summary). National Library of Medicine. (Source for structure and physicochemical properties).[2][6][9][10][11] [1]

  • Reddy, G.M., et al. (2007).[2] Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 201-210.[1][11] (Definitive source on impurity structures and elution orders). [1]

  • Chromatography Online. Troubleshooting Retention Time Shifts in HPLC. LCGC International. (General mechanisms for RT instability).

Sources

Reducing baseline noise in Pantoprazole N-Oxide detection

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Eliminating Baseline Noise

Welcome to the technical support center for Pantoprazole N-Oxide analysis. As researchers and drug development professionals, you understand that the foundation of reliable quantitative analysis is a stable, flat baseline. When analyzing impurities like Pantoprazole N-Oxide, which is a known degradation product of Pantoprazole, achieving a low signal-to-noise ratio is not just a matter of aesthetics; it is critical for accuracy, sensitivity, and regulatory compliance.[1][2][3]

This guide is designed to move beyond generic advice and provide you with the causal explanations and field-proven protocols necessary to diagnose and resolve baseline noise issues systematically. We will explore the root causes of noise within your chromatographic system and provide actionable solutions to ensure your data is robust and reproducible.

Part 1: Understanding the Anatomy of Baseline Noise

Before troubleshooting, it's essential to characterize the type of noise you are observing. An abnormal baseline is a symptom, and correctly identifying it is the first step toward a diagnosis. Deviations from the ideal flat baseline typically manifest as noise or drift.[4]

  • Baseline Noise: Refers to continuous, random, or periodic fluctuations. High baseline noise diminishes the signal-to-noise (S/N) ratio, which can obscure low-level peaks and compromise the limit of detection (LOD) and limit of quantitation (LOQ).[1][4]

  • Baseline Drift: This is a gradual, directional change in the baseline over the course of a run. It can be caused by factors like column temperature fluctuations or a non-equilibrated column.[5]

The following troubleshooting guide is structured to help you identify the specific type of noise and trace it back to its source.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses common baseline problems in a question-and-answer format, providing a logical path from symptom to solution.

Q1: My baseline shows sharp, random spikes. What is the most likely cause?

Random, spiky noise is almost always indicative of air bubbles or particulate matter passing through the detector flow cell.[5][6]

Causality: The detector, particularly a UV-Vis detector, measures absorbance. When an air bubble passes through the light path in the flow cell, it causes a significant change in the refractive index, which the detector registers as a sharp spike. Particulate matter can cause similar, albeit often smaller, disturbances.

Troubleshooting Steps:

  • Check the Mobile Phase: Ensure your mobile phase is thoroughly degassed. While in-line degassers are effective, dissolved gases can still come out of solution post-pump, especially if there are temperature changes or pressure drops near the detector.[7][8] Consider sonicating the mobile phase before use.

  • Inspect for Leaks: A loose fitting on the intake side of the pump can draw in small amounts of air, which can coalesce and cause intermittent spikes.[4] Carefully inspect all fittings from the solvent reservoir to the pump.

  • Pump Priming: Ensure the pump is fully primed and free of air bubbles. A pulsating baseline that coincides with pump strokes can sometimes be mistaken for random noise if the frequency is irregular.[8]

  • Flush the Detector Cell: If the problem persists, there may be a persistent bubble trapped in the flow cell. Flush the cell with a strong, miscible solvent like methanol or isopropanol at a moderate flow rate.[9]

Q2: I am observing a rhythmic, pulsing baseline that correlates with the pump stroke. How do I fix this?

A periodic, pulsing baseline is a classic symptom of an issue with the pump's flow delivery.[6][8]

Causality: Modern HPLC pumps use dual pistons that work in opposition to deliver a continuous, pulseless flow. If there is an issue with a check valve, a piston seal, or improper solvent mixing, the pressure and flow rate will fluctuate with each piston stroke, leading to a rhythmic change in the baseline.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a pulsating baseline.

Q3: My baseline is noisy and seems to be drifting upwards during a gradient run. What should I investigate?

This symptom often points to issues with the mobile phase purity, composition, or column equilibration.

Causality:

  • Mobile Phase Contamination: If one of the mobile phase solvents (typically the aqueous component, 'A') is contaminated, the baseline will be noisy. As the gradient progresses and the concentration of the organic solvent ('B') increases, the contaminants may be eluted from the column, causing a rising baseline.[1][8]

  • UV Absorbance Mismatch: If the two mobile phase solvents have significantly different UV absorbance at the detection wavelength, a drifting baseline will occur during a gradient run.[6]

  • Column Bleed/Equilibration: A new column or a column that has not been properly equilibrated with the mobile phase may "bleed" stationary phase, causing a noisy and drifting baseline.[5][8]

Solutions:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared mobile phase. Water is a common source of contamination; use a high-quality water purification system.[8]

  • Balance UV Absorbance: If using a UV-absorbing additive (like TFA), add it to both mobile phase A and B to minimize absorbance shifts during the gradient.[10]

  • Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 10-20 column volumes.[9]

Part 3: Frequently Asked Questions (FAQs)

Q: What are the ideal chromatographic conditions to minimize noise when analyzing Pantoprazole N-Oxide?

While the optimal conditions depend on the specific sample matrix and instrumentation, published methods provide an excellent starting point. A robust method will separate Pantoprazole N-Oxide from the parent drug and other potential degradation products.[11][12]

ParameterRecommended ConditionRationale & Expert Insight
Column C18 or C8, 150 x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic retention for separating pantoprazole and its related substances. A high-quality, end-capped column minimizes peak tailing.[12][13][14]
Mobile Phase A 10-20 mM Phosphate or Acetate BufferBuffering the mobile phase is critical for reproducible retention times and peak shape, as pantoprazole's ionization state is pH-dependent.[13][15]
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)Acetonitrile often provides better resolution and lower backpressure. Ensure solvents are of the highest purity to prevent baseline noise.[16][17]
Detection UV at ~290 nmPantoprazole and its N-oxide have a strong UV absorbance maximum around this wavelength, providing good sensitivity.[12][18]
Column Temp. 30°CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.[18]

Q: How does my sample preparation protocol impact baseline noise?

Sample preparation is one of the most critical factors, especially for bioanalytical samples (e.g., plasma, serum).[19] A "dirty" sample containing matrix components like proteins and phospholipids can foul the column and detector, leading to high noise and drift.[1]

Causality: Matrix components can co-elute with your analyte or be strongly retained on the column, bleeding off in subsequent runs and creating a noisy, unpredictable baseline. The goal of sample preparation is to remove these interferences.[20]

Sample_Prep_Workflow Start Select Sample Matrix Bulk_Drug Bulk Drug Substance Start->Bulk_Drug Bio_Fluid Biological Fluid (Plasma, etc.) Start->Bio_Fluid Dilute Dilute & Shoot Bulk_Drug->Dilute Simple Matrix PPT Protein Precipitation (PPT) Bio_Fluid->PPT Fast, removes proteins LLE Liquid-Liquid Extraction (LLE) Bio_Fluid->LLE Cleaner than PPT SPE Solid-Phase Extraction (SPE) Bio_Fluid->SPE Cleanest extract Analysis Inject into LC System Dilute->Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Decision workflow for sample preparation.

Part 4: Key Experimental Protocols

Adherence to standardized protocols is crucial for minimizing variability and, by extension, baseline noise.

Protocol 1: High-Purity Mobile Phase Preparation

Objective: To prepare a clean, degassed mobile phase to prevent contamination and bubble formation.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity buffer salt (e.g., Ammonium Acetate)

  • 0.45 µm membrane filter

  • Glass solvent reservoirs, cleaned and dried

  • Ultrasonic bath

Procedure:

  • Aqueous Phase (A): a. Weigh the appropriate amount of buffer salt and dissolve it in HPLC-grade water to create the desired concentration (e.g., 10 mM). b. Adjust the pH using a calibrated pH meter, if required by the method.[15] c. Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.[6]

  • Organic Phase (B): a. Use HPLC-grade solvent directly from the manufacturer's bottle. Filtering is generally not required if the solvent is new and of high quality.

  • Degassing: a. Place the solvent reservoirs containing both phases into an ultrasonic bath for 10-15 minutes to remove dissolved gases. b. Alternatively, use an in-line vacuum degasser, ensuring it is functioning correctly (check for stable vacuum).[8]

  • System Priming: Prime all solvent lines to ensure the mobile phase is flowing freely to the pump without any trapped air.

Protocol 2: Systematic HPLC System Flush

Objective: To remove contaminants from the HPLC system that may be contributing to baseline noise.

Procedure:

  • Remove Column: Disconnect the column and replace it with a union. This isolates the column and allows for flushing of the system components.

  • Flush with Water: Flush the entire system (pump, injector, tubing, detector cell) with HPLC-grade water for 30 minutes at 1-2 mL/min to remove any buffer salts.

  • Flush with Isopropanol (IPA): Replace the water with 100% IPA and flush for 30 minutes. IPA is an excellent solvent for removing a wide range of organic contaminants and is miscible with both aqueous and highly organic phases.

  • Flush with New Mobile Phase: Flush the system with the initial mobile phase of your analytical method for at least 15 minutes to equilibrate the system before reinstalling the column.

  • Column Cleaning (If Necessary): If you suspect the column is the source of contamination, it can be flushed independently following the manufacturer's recommendations.[8]

References
  • ZefSci. (2025, May 6).
  • Al-Tamrah, S. A., & El-Ragehy, N. A. (2011). A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard. Arabian Journal of Chemistry.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • IJAERD. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Pantoprazole N-oxide.
  • LCGC International. (2024, August 2). Optimizing Sample Prep for Bioanalysis: Essential Techniques for Developing Robust Bioanalytical Methods.
  • Siddartha, B., et al. (2013). Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC. Der Pharma Chemica.
  • Agilent. (n.d.).
  • Rao, K. S., et al. (n.d.).
  • Kumar, A., et al. (2020, February 19).
  • Biotage. (2025, December 6).
  • BenchChem. (2025). Application Note: Quantification of Pantoprazole N-oxide in Bulk Drug Substance.
  • Kamal, A. H., et al. (n.d.).
  • ResearchGate. (2025, August 8). (PDF)
  • American Pharmaceutical Review. (2016, January 31).
  • BenchChem. (2025).
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, November 10).
  • Shimadzu. (n.d.). 3-4)
  • BenchChem. (2025).
  • Organomation. (n.d.).
  • Semantic Scholar. (2020, February 19).
  • Sutter, A., et al. (n.d.).
  • Persee. (2025, August 22).
  • Overbrook. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Kumar, A., et al. (2020, February 19).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Taylor, T. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC.

Sources

Validation & Comparative

A Comparative Guide to Pantoprazole N-Oxide and Pantoprazole Sulfone: Formation, Analysis, and Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of two critical impurities associated with the proton pump inhibitor Pantoprazole: Pantoprazole N-Oxide and Pantoprazole Sulfone. Intended for researchers, analytical scientists, and drug development professionals, this document synthesizes data from peer-reviewed literature and stability studies to provide a comprehensive understanding of their formation, comparative analytical behavior, and the experimental methodologies required for their precise control.

Introduction: The Imperative of Impurity Profiling in Pantoprazole

Pantoprazole is a substituted benzimidazole derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion[]. It is widely prescribed for acid-related disorders such as gastroesophageal reflux disease (GERD)[2]. The synthetic pathway and inherent chemical instability of the sulfoxide moiety in Pantoprazole make it susceptible to forming various process-related and degradation impurities[3][4].

Among these, Pantoprazole N-Oxide and Pantoprazole Sulfone are of significant regulatory and scientific interest. Their presence, even in minute quantities, can impact the drug product's safety and efficacy. Therefore, a robust understanding of their distinct characteristics is paramount for developing stability-indicating analytical methods and ensuring compliance with pharmacopeial standards set by bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP)[4][5]. This guide provides a head-to-head comparison to elucidate the key differences between these two impurities.

Genesis of Impurities: A Tale of Two Pathways

The origins of Pantoprazole N-Oxide and Pantoprazole Sulfone are distinct, stemming from different chemical transformations of the parent molecule. Understanding these formation pathways is crucial for implementing effective control strategies during synthesis and formulation.

  • Pantoprazole Sulfone (Impurity A): The Over-oxidation Product. Pantoprazole Sulfone, chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl) methyl] sulfonyl-1H-benzimidazole, is the over-oxidation product of Pantoprazole[6][7]. The synthesis of Pantoprazole involves the controlled oxidation of a sulfide intermediate to the desired sulfoxide[5][8]. If this oxidation step is not meticulously controlled, the reaction can proceed further, converting the sulfoxide group (-SO-) into a sulfone group (-SO2-). This makes Pantoprazole Sulfone a critical process-related impurity. Furthermore, it is a major degradation product formed when Pantoprazole is subjected to oxidative stress conditions[3][6].

  • Pantoprazole N-Oxide: A Product of Oxidation and Photolysis. Pantoprazole N-Oxide, or 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxide-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is an impurity formed by the oxidation of the nitrogen atom on the pyridine ring of the Pantoprazole molecule[2][7][9]. It has been identified as both a process-related impurity and a degradation product that forms under specific stress conditions, notably oxidative and photolytic (light-induced) stress[3][10][11]. Its synthesis for use as a reference standard often involves a multi-step process that may include the N-oxidation of a pyridine precursor before subsequent condensation and sulfoxidation steps[9][12].

The following diagram illustrates the formation pathways of these two key impurities from the parent Pantoprazole molecule.

G cluster_synthesis Synthesis & Degradation Pathways Panto Pantoprazole (Sulfoxide) Sulfone Pantoprazole Sulfone (Impurity A) Panto->Sulfone Over-oxidation / Oxidative Stress Noxide Pantoprazole N-Oxide (Impurity VI) Panto->Noxide Oxidative Stress / Photolytic Stress Sulfide Pantoprazole Sulfide (Precursor) Sulfide->Panto Controlled Oxidation

Caption: Formation of Pantoprazole Sulfone and N-Oxide from the parent drug.

Comparative Physicochemical & Analytical Profile

While structurally similar, the chemical differences between the sulfone and N-oxide moieties impart distinct physicochemical properties that govern their analytical behavior, particularly in chromatography.

PropertyPantoprazole N-OxidePantoprazole Sulfone (Impurity A)
IUPAC Name 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[13]5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[6][7]
CAS Number 953787-60-5[13][14]127780-16-9[15][16]
Molecular Formula C16H15F2N3O5SC16H15F2N3O5S
Molecular Weight 399.37 g/mol [15]399.37 g/mol [15]
Key Structural Diff. N-oxide on pyridine ringSulfone group (SO2) instead of sulfoxide (SO)
Primary Origin Process impurity, oxidative & photolytic degradation[3][10][11]Process impurity (over-oxidation), oxidative degradation[3][5][6]

Expert's Note: Despite having identical molecular formulas and weights, the difference in the location of the oxygen atom (pyridine ring vs. sulfur atom) leads to significant differences in polarity. The sulfone group is more polar than the sulfoxide group, and the N-oxide moiety also increases polarity. This polarity difference is the fundamental principle enabling their separation from Pantoprazole and each other using reverse-phase high-performance liquid chromatography (RP-HPLC).

A Validated Experimental Protocol: HPLC-UV Method for Impurity Determination

The following protocol describes a robust, stability-indicating RP-HPLC method capable of resolving Pantoprazole from its N-Oxide and Sulfone impurities. This method is a self-validating system, incorporating system suitability tests to ensure performance integrity.

Instrumentation & Reagents
  • System: High-Performance Liquid Chromatograph (HPLC) with a gradient pump, autosampler, and UV/Vis or Diode-Array Detector (DAD).

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Purified Water.

  • Standards: USP/EP Reference Standards for Pantoprazole, Pantoprazole N-Oxide, and Pantoprazole Sulfone.

Chromatographic Conditions
ParameterConditionExpert's Note (The "Why")
Column Hypersil ODS C18, 250 mm x 4.6 mm, 5 µm[6]The C18 stationary phase provides excellent hydrophobic retention for separating the moderately polar Pantoprazole and its related substances.
Mobile Phase A 0.01 M Phosphate Buffer, pH adjusted to 7.0 with Phosphoric Acid[6]The buffer controls the ionization state of the analytes, ensuring consistent retention times and peak shapes. A neutral pH is often a good starting point for benzimidazoles.
Mobile Phase B Acetonitrile[6]Acetonitrile is a common organic modifier that elutes the analytes from the C18 column.
Gradient Elution Time (min)% Mobile Phase B
020
1560
2080
2220
2520
Flow Rate 1.0 mL/min[6]A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection UV at 290 nm[6]This wavelength provides good sensitivity for Pantoprazole and its benzimidazole-based impurities, which share a similar chromophore.
Injection Volume 20 µLA typical volume to ensure good peak response without overloading the column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Solution Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve reference standards of Pantoprazole N-Oxide and Pantoprazole Sulfone in the diluent to achieve a final concentration of approximately 1 µg/mL for each impurity.

  • Sample Solution: Accurately weigh and dissolve the Pantoprazole bulk drug substance in the diluent to achieve a final concentration of approximately 400-500 µg/mL[6].

  • System Suitability Solution (Spiked Sample): Prepare a sample solution as described above and spike it with the impurity standards to verify resolution.

System Suitability Test (SST)

Trustworthiness Check: Before sample analysis, inject the System Suitability Solution. The analytical system is deemed ready only if the following criteria are met:

  • Resolution: The resolution between the Pantoprazole Sulfone and Pantoprazole N-Oxide peaks must be not less than 1.5.

  • Tailing Factor: The tailing factor for the principal Pantoprazole peak should not be more than 2.0.

  • Precision: The relative standard deviation (%RSD) for five replicate injections of the standard solution should be not more than 5.0%[17].

Analytical Workflow Visualization

The following diagram outlines the logical workflow for the analysis of Pantoprazole impurities, from sample receipt to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Receive Bulk Drug Sample Prep_Solutions Prepare Diluent, Standard & Sample Solutions Sample->Prep_Solutions SST Perform System Suitability Test (SST) Prep_Solutions->SST Inject Inject Blank, Standard, and Sample Solutions SST->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks & Identify Impurities Acquire->Integrate Quantify Quantify Impurities (vs. Standard or % Area) Integrate->Quantify Report Generate Final Analysis Report Quantify->Report

Caption: General workflow for the HPLC analysis of Pantoprazole impurities.

Conclusion

Pantoprazole N-Oxide and Pantoprazole Sulfone are both critical impurities that must be monitored to ensure the quality and safety of Pantoprazole drug products. While they share the same molecular weight, their distinct origins—sulfone from over-oxidation of the sulfur core and N-oxide from oxidation of the pyridine ring—and differing polarities are key differentiators.

The control of these impurities relies on a deep understanding of their formation mechanisms to optimize the manufacturing process and the implementation of robust, validated, stability-indicating analytical methods, such as the RP-HPLC protocol detailed in this guide. By employing such methods, researchers and quality control professionals can accurately separate, identify, and quantify these impurities, ensuring that the final drug product meets the stringent requirements of global regulatory agencies.

References

  • Benchchem. (n.d.). Comparative Stability Analysis: Pantoprazole N-oxide vs. Pantoprazole Sulfone.
  • Benchchem. (n.d.). Application of Pantoprazole N-oxide in Forced Degradation Studies.
  • SciELO. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f.
  • SynThink. (n.d.). Pantoprazole EP Impurities & USP Related Compounds.
  • Oxford Academic. (n.d.). Stability Indicating Assay Method and LC–MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. Journal of Chromatographic Science.
  • MedchemExpress.com. (n.d.). Pantoprazole N-oxide.
  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium.
  • Smolecule. (2023). Buy Pantoprazole Sulfide N-Oxide (Pantoprazole Impurity).
  • Ovid. (n.d.). Structural identification and characterization of potential impurities of pantoprazole sodium1.
  • Benchchem. (n.d.). Pantoprazole N-oxide synthesis pathway from pantoprazole.
  • PMC. (2019). Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate.
  • AKJournals. (2020). HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation. Acta Chromatographica, 32(4).
  • ResearchGate. (n.d.). Synthesis of the impurity of pantoprazole.
  • PMC. (n.d.). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography.
  • Sci-Hub. (n.d.). Analysis of Degradation Impurities in Pantoprazole Sodium for Injection by HPLC-Q-TOF-MS.
  • ACS Omega. (2019). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity.
  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium.
  • Journal of Cardiovascular Disease Research. (2021). STABILITY INDICATING METHOD DEVELOPMENTAND VALIDATION FOR PANTOPRAZOLE USING RP-HPLC.
  • ResearchGate. (n.d.). An Improved and Single-Pot Process for the Production of Pantoprazole Substantially Free from Sulfone Impurity.
  • SciSpace. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
  • Der Pharma Chemica. (n.d.). Analytical method development and method validation for the estimation of pantoprazole in tablet dosage form by RP-HPLC.
  • BOC Sciences. (n.d.). Pantoprazole Impurities.
  • International Online Medical Council (IOMC). (2013). Development and Validation of HPLC Method for Determination of Pantoprazole in Pantoprazole Pellets. IJPTP, 4(4), 793-796.
  • Google Patents. (n.d.). CN111100115A - Method for preparing pantoprazole nitrogen oxide.
  • AKJournals. (2020). HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation.
  • Pharmaffiliates. (n.d.). Pantoprazole Sodium-impurities.
  • Rasayan Journal of Chemistry. (n.d.). A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN.
  • Phenomenex. (n.d.). Modernization of USP and Ph. Eur. Method – Pantoprazole Sodium Sesquihydrate Organic Impurities.
  • SynThink Research Chemicals. (n.d.). Pantoprazole N-Oxide.
  • Veeprho. (n.d.). Pantoprazole N-Oxide Impurity.
  • Pharmaffiliates. (n.d.). Pantoprazole-impurities.
  • USP. (2011). Pantoprazole Sodium.
  • Cayman Chemical. (n.d.). Pantoprazole sulfone N-oxide.
  • ChemicalBook. (n.d.). PANTOPRAZOLE SULFONE N-OXIDE.
  • USP-NF. (2019). Pantoprazole Sodium Delayed-Release Tablets.

Sources

Interpretation of IR spectra for Pantoprazole N-Oxide Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectral Analysis of Pantoprazole N-Oxide Sodium Salt

A Comparative Guide for Researchers in Pharmaceutical Development and Quality Control

The Role of IR Spectroscopy in Pharmaceutical Analysis

In the pharmaceutical industry, FTIR spectroscopy is an indispensable tool for the rapid and non-destructive identification of active pharmaceutical ingredients (APIs), excipients, and impurities.[1][2] The technique works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending of chemical bonds. Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for definitive identification and structural analysis.[2] For a compound like Pantoprazole N-Oxide, which is structurally very similar to the parent drug, FTIR provides a powerful method to detect the subtle but critical chemical modifications that define it as an impurity.[3][4][5]

Structural Elucidation: Key Functional Groups

To interpret the IR spectrum of Pantoprazole N-Oxide Sodium Salt, we must first examine its molecular structure in comparison to its parent drug, Pantoprazole Sodium, and a common over-oxidation impurity, Pantoprazole Sulfone. The key differentiating functional groups are the sulfoxide (S=O), the N-oxide (N→O) on the pyridine ring, and the sulfone (O=S=O).

G cluster_0 Pantoprazole Sodium cluster_1 Pantoprazole N-Oxide Sodium Salt cluster_2 Pantoprazole Sulfone Panto_Na Key Groups: - Sulfoxide (S=O) - Benzimidazole Anion - Pyridine Ring Panto_NO Key Groups: - Sulfoxide (S=O) - Benzimidazole Anion - Pyridine N-Oxide (N→O) Panto_Na->Panto_NO N-Oxidation Panto_Sulfone Key Groups: - Sulfone (O=S=O) - Benzimidazole N-H - Pyridine Ring Panto_Na->Panto_Sulfone S-Oxidation

Caption: Key structural relationships between Pantoprazole and its impurities.

Interpreting the IR Spectrum of Pantoprazole N-Oxide Sodium Salt

The IR spectrum of Pantoprazole N-Oxide Sodium Salt is a composite of absorptions from its core structure and the unique functional groups that differentiate it. The most informative regions are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The N-Oxide (N→O) Stretching Vibration

The definitive feature of Pantoprazole N-Oxide is the N→O stretching vibration. For substituted pyridine 1-oxides, this typically appears as a strong absorption band in the 1200-1300 cm⁻¹ region.[6][7] The exact frequency is sensitive to the electronic nature of other substituents on the pyridine ring.[6] This peak is absent in the spectra of both Pantoprazole and Pantoprazole Sulfone, making it the primary diagnostic band for identifying this specific impurity.

The Sulfoxide (S=O) Stretching Vibration

The sulfoxide group gives rise to a strong, characteristically broad absorption band. For most sulfoxides, this band is found near 1030-1070 cm⁻¹ .[8][9] In the spectrum of Pantoprazole Sodium, this peak is observed around 1041 cm⁻¹.[10] For the N-oxide derivative, the electronic influence of the N→O group may cause a slight shift in this frequency, but it remains a prominent feature. This single S=O band is a key differentiator from the corresponding sulfone.

Aromatic and Heterocyclic Ring Vibrations
  • C=C and C=N Stretching: The stretching vibrations of the benzimidazole and pyridine rings produce a series of sharp to medium intensity bands in the 1620-1450 cm⁻¹ region.[11] These peaks confirm the presence of the aromatic backbone.

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).[12]

  • C-H Bending: Out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic rings and appear in the 900-650 cm⁻¹ region.

Other Key Vibrations
  • C-O-C (Ether) Stretching: The methoxy groups on the pyridine ring and the difluoromethoxy group on the benzimidazole ring will produce strong C-O-C stretching bands, typically in the 1250-1050 cm⁻¹ region.[8] These often overlap with other strong absorptions, including the N-O stretch.

  • Absence of N-H Stretch: As a sodium salt, the acidic proton on the benzimidazole nitrogen is absent. Therefore, the characteristic N-H stretching band, which would typically appear as a broad absorption in the 3200-3400 cm⁻¹ region, is not present. This is a shared feature with Pantoprazole Sodium but distinguishes it from the neutral Pantoprazole Sulfone impurity.

Comparative Spectral Analysis

The true power of IR spectroscopy in this context lies in direct comparison. By overlaying the spectra of Pantoprazole N-Oxide Sodium Salt, Pantoprazole Sodium, and Pantoprazole Sulfone, the unique identifying peaks for each species become immediately apparent.

Functional GroupPantoprazole SodiumPantoprazole N-Oxide Sodium Salt Pantoprazole SulfoneRationale for Difference
N→O Stretch Absent~1200-1300 cm⁻¹ (Strong) AbsentThe defining peak for the N-Oxide structure.[6][13]
S=O Stretch ~1041 cm⁻¹ (Strong, Broad)~1030-1070 cm⁻¹ (Strong, Broad) AbsentCharacteristic absorption of the sulfoxide group.[8][11]
SO₂ Stretches AbsentAbsent~1360-1290 cm⁻¹ (Asymmetric, Strong) & ~1170-1120 cm⁻¹ (Symmetric, Strong) The two characteristic peaks for a sulfone group are a clear indicator.[11][12]
N-H Stretch AbsentAbsent ~3200-3400 cm⁻¹ (Broad)The presence or absence of the benzimidazole proton distinguishes the neutral sulfone from the sodium salts.
Aromatic C=C/C=N ~1620-1450 cm⁻¹~1620-1450 cm⁻¹ ~1620-1450 cm⁻¹Common to all three structures, confirming the core aromatic system.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for rapid, high-quality analysis of solid powders in the pharmaceutical industry, requiring minimal to no sample preparation.[1][14]

Causal Rationale for Method Selection:
  • Why ATR? ATR is chosen over traditional methods like KBr pellets for its speed, ease of use, and reproducibility.[1] It eliminates the need for grinding and pressing pellets, which can sometimes induce polymorphic changes in the sample. The sample is analyzed in its native state.

  • Why Mid-IR? The mid-infrared region (4000-400 cm⁻¹) is where the fundamental vibrational modes of most organic functional groups occur, providing the most detailed structural information.[2]

G cluster_workflow ATR-FTIR Experimental Workflow A 1. Instrument Preparation (Perform background scan with clean ATR crystal) B 2. Sample Application (Place small amount of powder on the ATR crystal) A->B Ensures no atmospheric interference (H₂O, CO₂) C 3. Apply Pressure (Use pressure clamp for solid-crystal contact) B->C Ensures good signal-to-noise ratio D 4. Data Acquisition (Collect spectrum, e.g., 32 scans at 4 cm⁻¹ resolution) C->D Standard parameters for high-quality pharma spectra E 5. Data Processing (Perform ATR correction and baseline correction) D->E Corrects for depth of penetration and instrumental drift F 6. Spectral Interpretation & Comparison (Identify key bands and compare to reference spectra) E->F Final analysis step

Caption: A self-validating workflow for ATR-FTIR analysis of pharmaceutical powders.

Step-by-Step Methodology:
  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer and ATR accessory (e.g., with a diamond crystal) are clean and aligned.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This single-beam spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself will be ratioed against the sample spectrum to produce the final absorbance spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the Pantoprazole N-Oxide Sodium Salt powder directly onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This step is critical for obtaining a high-quality spectrum.

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample interferogram against the background interferogram and perform a Fourier transform to generate the final absorbance spectrum.

    • Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Identify and label the peaks corresponding to the key functional groups as detailed in the comparison table.

Conclusion

The infrared spectrum provides a definitive and highly specific fingerprint for Pantoprazole N-Oxide Sodium Salt. The key to its unambiguous identification lies in a comparative approach. The presence of a strong absorption band between 1200-1300 cm⁻¹ (N→O stretch) , combined with a strong sulfoxide band around 1030-1070 cm⁻¹ and the absence of both a sulfone signature and an N-H stretch, collectively confirms the identity of the molecule. By employing a standardized ATR-FTIR protocol, researchers can rapidly and reliably differentiate this critical impurity from the parent API and other related substances, ensuring the quality, safety, and efficacy of the final drug product.

References

  • IR spectrum of Pantoprazole sodium-(A), Eudragit S. ResearchGate. Available at: [Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy. Available at: [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. University of Colorado Boulder. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Development and Evaluation of Pantoprazole Sodium Enteric Coated Sustained Release Matrix Tablets. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. J-Stage. Available at: [Link]

  • Organic IR Absorption Guide. Scribd. Available at: [Link]

  • Development And In-Vitro Evaluation of Pantoprazole Sodium cocrystals. International Journal of Pharmaceutical and Biological Science Archive. Available at: [Link]

  • Preformulation Studies of Pantoprazole: Fundamental Part of Formulation Design. Scholars Middle East Publishers. Available at: [Link]

  • Pantoprazole and Its Enteric Coating Polymer Concentration for Stable Coating in Acid Media in Stomach. Impactfactor. Available at: [Link]

  • Studies in heterocyclic N-oxides. Indian Academy of Sciences. Available at: [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. J-Stage. Available at: [Link]

  • Synthesis of pantoprazole sodium. CNKI. Available at: [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. ResearchGate. Available at: [Link]

  • Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. ACS Omega. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

  • Structural identification and characterization of potential impurities of pantoprazole sodium. Ovid. Available at: [Link]

  • Process Improvement on the Synthesis of Pantoprazole Sodium. Semantic Scholar. Available at: [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. Available at: [Link]

  • Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. ACS Publications. Available at: [Link]

  • Vibrational spectroscopy of metal methanesulfonates: M = Na, Cs, Cu, Ag, Cd. The Royal Society Publishing. Available at: [Link]

  • The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the... ResearchGate. Available at: [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available at: [Link]

  • Attenuated Total Reflection Infrared Spectroscopy (ATR-IR) as an In Situ Technique for Dissolution Studies. Seton Hall University Dissertations and Theses (ETDs). Available at: [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Available at: [Link]

  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E. PMC. Available at: [Link]

  • IR Spectra of (A) -Pantoprazole & (B) - Pantoprazole with combination of Excipients. ResearchGate. Available at: [Link]

  • Electroanalytical sensors-based biogenic synthesized metal oxide nanoparticles for potentiometric assay of pantoprazole sodium. Taylor & Francis Online. Available at: [Link]

  • Vibrational Spectroscopy of Aqueous Sodium Halide Solutions and Air-Liquid Interfaces. The Ohio State University. Available at: [Link]

  • Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. The Planetary Science Journal. Available at: [Link]

  • Structure and vibrational spectroscopy of lithium and potassium methanesulfonates. PMC. Available at: [Link]

  • Effects of Salt Concentration on the Structure and Vibrational Sum Frequency Generation Spectra of Liquid/Vapor Interfaces of Aqueous Solutions of Metal Nitrates. RSC Publishing. Available at: [Link]

Sources

Technical Comparison: USP vs. EP Standards for Pantoprazole N-Oxide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards regarding Pantoprazole N-Oxide , a critical oxidative impurity in Pantoprazole Sodium analysis.

Executive Summary

Pantoprazole N-Oxide (Pyridine N-Oxide derivative) is a known degradation product formed under oxidative stress.[1] Unlike Pantoprazole Sulfone (Impurity A) or Sulfide (Impurity B), Pantoprazole N-Oxide is currently classified as a Non-Compendial / Unspecified Impurity in both the USP and EP monographs for the Active Pharmaceutical Ingredient (API).

Consequently, it does not have a specific, named limit in the standard monographs. Instead, it is controlled under the rigorous "Any Other Individual Impurity" limits. This guide clarifies these limits, the degradation mechanism, and the experimental protocols required to isolate and quantify this specific impurity.

Key Regulatory Takeaways
FeatureUSP (Pantoprazole Sodium) EP (Pantoprazole Sodium Sesquihydrate)
Classification Unspecified / Any other individual impurityUnspecified impurity
Limit (API) NMT 0.10% NMT 0.10% (nominal)
Limit (Tablets) NMT 0.20% (Delayed-Release)N/A (Product specific)
Primary Method HPLC (Gradient, C18, pH 9.0/Buffer)HPLC (Gradient, C18, pH 7.[2][3][4]0)
Critical Risk Oxidative degradation (distinct from Sulfone)Oxidative degradation

Chemical Identity & Degradation Pathway

Understanding the structural difference between the N-Oxide and the pharmacopeial "Impurity A" is vital to prevent misidentification.

  • Pantoprazole N-Oxide: Oxidation occurs at the nitrogen of the pyridine ring.

  • Impurity A (Sulfone): Oxidation occurs at the sulfinyl group (S=O to O=S=O).

Visualization: Oxidative Degradation Pathways

The following diagram illustrates the divergent oxidative pathways leading to Impurity A (Specified) and the N-Oxide (Unspecified).

Pantoprazole_Degradation cluster_Specified Pharmacopeial Specified Impurities cluster_Unspecified Non-Compendial / Unspecified Panto Pantoprazole Sodium (API) ImpA Impurity A (Sulfone) USP Limit: 0.20% EP Limit: 0.15-0.20% Panto->ImpA Oxidation (Sulfinyl -> Sulfonyl) (Standard Stress) ImpB Impurity B (Sulfide) USP Limit: 0.15% Panto->ImpB Reduction (Acidic Conditions) NOxide Pantoprazole N-Oxide (Pyridine N-Oxide) Limit: 0.10% Panto->NOxide N-Oxidation (Peroxide/Photolytic Stress)

Caption: Divergent degradation pathways showing the formation of specified Impurity A versus the unspecified N-Oxide impurity.

Detailed Regulatory Limits Comparison

Since Pantoprazole N-Oxide is not explicitly listed in the impurity tables of USP or Ph. Eur. 2296, it falls under the general acceptance criteria.

Table 1: Comparative Limits for Pantoprazole N-Oxide
ParameterUSP (API) USP (DR Tablets) Ph. Eur. (API)
Monograph Title Pantoprazole SodiumPantoprazole Sodium Delayed-Release TabletsPantoprazole Sodium Sesquihydrate
Impurity Category Any other individual impurityAny other individual impurityUnspecified impurities
Acceptance Criteria NMT 0.10% NMT 0.2% NMT 0.10% (0.10% limit applies to each unspecified impurity)
Reporting Threshold 0.05%0.1%0.05%
Total Impurities NMT 0.5%NMT 1.0%NMT 0.5%
Notes Strict control required for API.Slightly relaxed limit for drug product due to manufacturing stress.EP requires identification if >0.10%.[5][6]

Critical Insight: While the USP Tablet monograph allows up to 0.2%, the API used to manufacture those tablets must strictly meet the 0.10% limit. If Pantoprazole N-Oxide exceeds 0.10% in the API, it is non-compliant unless structurally identified and qualified toxicologically.

Experimental Protocol: Isolation & Analysis

To detect and quantify Pantoprazole N-Oxide, a stability-indicating HPLC method is required.[7] The standard EP/USP methods are gradient-based and capable of separating polar impurities like the N-Oxide.

Method A: Standard Compendial Approach (Based on EP/USP)

This protocol validates whether the N-Oxide is within the 0.10% limit.

  • Column: C18 (L1 packing), 150 mm x 3.9 mm, 5 µm (or equivalent).

  • Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 290 nm.[6][8]

  • Injection Volume: 20 µL.

Mobile Phase System:

  • Solution A: Phosphate buffer pH 7.0 (1.74 g/L

    
     adjusted with Phosphoric Acid).
    
  • Solution B: Acetonitrile (ACN).[9]

Gradient Program:

Time (min) Solution A (%) Solution B (%)
0 80 20
40 20 80
45 20 80
46 80 20

| 55 | 80 | 20 |

Protocol for Identification (Spiking Study)

Since N-Oxide is not in the standard System Suitability Mix, you must perform a spiking study to determine its Relative Retention Time (RRT).

  • Standard Preparation: Prepare a 0.46 mg/mL solution of Pantoprazole Sodium CRS.

  • Marker Preparation: Dissolve authentic Pantoprazole N-Oxide Reference Standard (CAS 953787-60-5) in Diluent (ACN:Water 1:1) to 0.001 mg/mL.

  • Spiking: Add 1.0 mL of Marker Preparation to 10.0 mL of Standard Preparation.

  • Injection: Inject the spiked solution.

  • Observation: The N-Oxide is more polar than the parent drug. Expect elution before the main Pantoprazole peak (typically RRT < 1.0, often near 0.5–0.7 range depending on exact column chemistry).

Compliance Decision Workflow

The following logic tree guides the quality control decision process when an unknown peak (suspected N-Oxide) is detected.

Compliance_Logic Start Unknown Peak Detected (RRT ≠ A, B, C, D, F) Quantify Quantify vs. Diluted Standard (External Standard Method) Start->Quantify CheckLimit Is Result > 0.10%? Quantify->CheckLimit Compliant Result ≤ 0.10% COMPLIANT (Report as Unspecified) CheckLimit->Compliant No NonCompliant Result > 0.10% NON-COMPLIANT CheckLimit->NonCompliant Yes Identify Perform ID (LC-MS / Spiking) Confirm N-Oxide NonCompliant->Identify Qualify Toxicological Qualification Required for >0.10% Identify->Qualify

Caption: Decision tree for handling unspecified impurities like Pantoprazole N-Oxide under EP/USP general limits.

Scientific Commentary & Causality

Why the Limits Differ (Tablets vs. API)

The USP allows a higher limit (0.2%) for "Any other individual impurity" in Delayed-Release Tablets compared to the API (0.10%).

  • Causality: The enteric coating process and the acidic environment of the stomach (during dissolution testing) can induce minor degradation. The N-Oxide, formed via oxidation, may increase during the wet granulation or coating steps if not protected from light and oxygen.

  • Self-Validating System: To ensure the 0.2% tablet limit is not exceeded, manufacturers typically set an internal release specification of NMT 0.15% for the N-Oxide in the finished product, providing a safety margin.

Analytical Robustness
  • Resolution: The N-Oxide is structurally similar to the Sulfone (Impurity A). A critical system suitability parameter is the resolution between the N-Oxide and the Sulfone if they elute close to each other.

  • Detection: Both USP and EP use 290 nm. The N-Oxide retains the benzimidazole chromophore, ensuring similar response factors to the parent drug. Therefore, using the parent drug's response (diluted standard) for quantification is a scientifically valid approximation (Response Factor ≈ 1.0) in the absence of a specific standard.

References

  • United States Pharmacopeia (USP) . Pantoprazole Sodium Monograph: Organic Impurities. Current Revision. Rockville, MD: USP Convention.

  • European Pharmacopoeia (Ph.[10] Eur.) . Pantoprazole Sodium Sesquihydrate Monograph 2296. Strasbourg, France: EDQM.

  • National Institutes of Health (NIH) PubChem . Pantoprazole N-Oxide (Compound Summary). CID 23656392.

  • Siva Kumar, et al. "A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations." Brazilian Journal of Pharmaceutical Sciences, 2025.

  • BenchChem . Comparative Stability Analysis: Pantoprazole N-oxide vs. Pantoprazole Sulfone. Technical Guide.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。